molecular formula C15H17NO4S B15137640 O-Phthalimide-C1-S-C5-acid

O-Phthalimide-C1-S-C5-acid

Número de catálogo: B15137640
Peso molecular: 307.4 g/mol
Clave InChI: LWRNKOWBHYCCAM-UHFFFAOYSA-N
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Descripción

O-Phthalimide-C1-S-C5-acid is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H17NO4S

Peso molecular

307.4 g/mol

Nombre IUPAC

6-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]hexanoic acid

InChI

InChI=1S/C15H17NO4S/c17-13(18)8-2-1-5-9-21-10-16-14(19)11-6-3-4-7-12(11)15(16)20/h3-4,6-7H,1-2,5,8-10H2,(H,17,18)

Clave InChI

LWRNKOWBHYCCAM-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCCCCC(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Phthalimide-C1-S-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for O-Phthalimide-C1-S-C5-acid, a molecule of interest in medicinal chemistry and drug development. Due to the lack of a directly published synthesis, this guide details a plausible and chemically sound multi-step approach based on established organic chemistry principles. The methodologies, quantitative data from analogous reactions, and a visual representation of the synthetic route are provided to assist researchers in the preparation of this and structurally related compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process. The core strategy involves the initial preparation of a reactive phthalimide (B116566) intermediate, N-(bromomethyl)phthalimide, followed by its reaction with a suitable sulfur-containing C5 carboxylic acid, namely 5-mercaptopentanoic acid. This pathway leverages the well-established reactivity of N-halomethylphthalimides with nucleophiles.

A visual representation of this proposed pathway is provided below:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-(Bromomethyl)phthalimide cluster_step2 Step 2: Synthesis of this compound Phthalimide Phthalimide NBMP N-(Bromomethyl)phthalimide Phthalimide->NBMP Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->NBMP Reflux HBr_AcOH HBr in Acetic Acid HBr_AcOH->NBMP Reflux MercaptopentanoicAcid 5-Mercaptopentanoic acid TargetMolecule This compound MercaptopentanoicAcid->TargetMolecule Base Base (e.g., Triethylamine) Base->TargetMolecule NBMP->TargetMolecule Nucleophilic Substitution Experimental_Workflow Start1 Start: Phthalimide, Paraformaldehyde, HBr in Acetic Acid Reaction1 Reflux Reaction (4-6 hours) Start1->Reaction1 Precipitation Precipitation in Ice Water Reaction1->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Recrystallization Recrystallization from Ethanol Filtration1->Recrystallization Intermediate N-(Bromomethyl)phthalimide Recrystallization->Intermediate Addition_NBMP Addition of N-(Bromomethyl)phthalimide Intermediate->Addition_NBMP Start2 Start: 5-Mercaptopentanoic acid, Triethylamine, DMF Thiolate_Formation Thiolate Formation (Ice Bath) Start2->Thiolate_Formation Thiolate_Formation->Addition_NBMP Reaction2 Stir at Room Temperature (12-24 hours) Addition_NBMP->Reaction2 Workup Aqueous Workup (HCl, Water, Brine) Reaction2->Workup Drying Drying over MgSO₄ Workup->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Technical Guide: Elucidation of "O-Phthalimide-C1-S-C5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of a molecule designated as "O-Phthalimide-C1-S-C5-acid." Based on an interpretation of this non-standard nomenclature, the molecule is identified as an N-substituted phthalimide (B116566) derivative containing a thioether linkage and a pentanoic acid moiety. This document outlines a plausible chemical structure and details generalized synthetic routes and analytical methodologies for its elucidation. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure Elucidation

The designation "this compound" is likely a non-systematic nomenclature. Phthalimide is an imide derivative of phthalic anhydride (B1165640) and typically undergoes substitution at the nitrogen atom. The "O-" prefix is considered chemically improbable in this context. Therefore, the structure is interpreted as an N-substituted phthalimide.

The components of the name are broken down as follows:

  • "O-Phthalimide" : Interpreted as N-Phthalimide .

  • "C1" : A one-carbon alkyl linker (methylene, -CH2-).

  • "S" : A sulfur atom, indicating a thioether linkage.

  • "C5-acid" : A five-carbon carboxylic acid (pentanoic acid).

Based on this interpretation, a plausible structure for "this compound" is 5-((phthalimidomethyl)thio)pentanoic acid .

Chemical Structure:

IUPAC Name: 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid

Synthesis Protocols

The synthesis of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid can be achieved through a multi-step process. A common approach involves the Gabriel synthesis to introduce the protected amine functionality.

Synthesis of N-(chloromethyl)phthalimide

Objective: To prepare the electrophilic phthalimide precursor.

Materials:

Procedure:

  • A mixture of phthalimide (0.1 mol) and paraformaldehyde (0.1 mol) in anhydrous benzene (100 mL) is heated to reflux.

  • Thionyl chloride (0.11 mol) is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for an additional 2 hours until the evolution of HCl gas ceases.

  • The solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from benzene to yield N-(chloromethyl)phthalimide.

Synthesis of 5-mercaptopentanoic acid

Objective: To prepare the nucleophilic thiol precursor.

Materials:

Procedure:

  • A solution of 5-bromopentanoic acid (0.1 mol) and thiourea (0.1 mol) in ethanol (B145695) (150 mL) is refluxed for 4 hours.

  • The solvent is evaporated, and the resulting isothiouronium salt is hydrolyzed by refluxing with a solution of sodium hydroxide (0.3 mol) in water (100 mL) for 3 hours.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The product, 5-mercaptopentanoic acid, is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed to yield the crude product.

Synthesis of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid

Objective: To couple the phthalimide and pentanoic acid moieties.

Materials:

  • N-(chloromethyl)phthalimide

  • 5-mercaptopentanoic acid

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • 5-mercaptopentanoic acid (0.1 mol) is dissolved in anhydrous ethanol (100 mL), and a solution of sodium ethoxide (0.1 mol) in ethanol is added.

  • N-(chloromethyl)phthalimide (0.1 mol) is added to the mixture, and the reaction is stirred at room temperature for 12 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the final product.

Characterization Data

The synthesized compound would be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data (Hypothetical)
Technique Observed Data Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 10.5 (br s, 1H), 7.85 (m, 2H), 7.75 (m, 2H), 4.80 (s, 2H), 2.60 (t, 2H), 2.40 (t, 2H), 1.70 (m, 4H)Carboxylic acid proton, aromatic protons of phthalimide, -N-CH₂-S-, -S-CH₂-, -CH₂-COOH, and other methylene (B1212753) protons.
¹³C NMR (CDCl₃, 100 MHz)δ 178.0, 168.0, 134.0, 132.0, 123.5, 40.0, 35.0, 33.0, 28.0, 24.0Carboxylic acid carbon, imide carbonyls, aromatic carbons, -N-CH₂-S-, and aliphatic carbons.
FT-IR (KBr, cm⁻¹)3300-2500 (br), 1770, 1710, 1400, 720O-H stretch of carboxylic acid, C=O stretch of imide, C-N stretch, and aromatic C-H bend.
Mass Spec. (ESI-MS)m/z 322.08 [M-H]⁻Corresponds to the deprotonated molecular ion of C₁₄H₁₅NO₄S.

Experimental and Logical Workflows

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Product Synthesis phthalimide Phthalimide n_chloromethylphthalimide N-(chloromethyl)phthalimide phthalimide->n_chloromethylphthalimide Step 2.1 paraformaldehyde Paraformaldehyde paraformaldehyde->n_chloromethylphthalimide Step 2.1 thionyl_chloride Thionyl Chloride thionyl_chloride->n_chloromethylphthalimide Step 2.1 final_product 5-((phthalimidomethyl)thio)pentanoic acid n_chloromethylphthalimide->final_product bromopentanoic_acid 5-bromopentanoic acid mercaptopentanoic_acid 5-mercaptopentanoic acid bromopentanoic_acid->mercaptopentanoic_acid Step 2.2 thiourea Thiourea thiourea->mercaptopentanoic_acid Step 2.2 mercaptopentanoic_acid->final_product Step 2.3

Synthetic workflow for the target compound.
Analytical Workflow

The characterization of the final product follows a logical progression of analytical techniques.

G start Synthesized Product tlc TLC for Purity Check start->tlc purification Recrystallization tlc->purification If impure ftir FT-IR Spectroscopy tlc->ftir If pure purification->tlc nmr NMR Spectroscopy (¹H & ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms elemental Elemental Analysis ms->elemental final Structure Confirmed elemental->final

Analytical workflow for structure elucidation.

Potential Signaling Pathways and Biological Activity

While there is no specific information on the biological activity of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid, phthalimide derivatives are known to exhibit a wide range of pharmacological effects. Some phthalimides act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory pathways.

A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is downstream of TNF-α.

G tnf TNF-α tnfr TNFR1 tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk IKK Complex rip1->ikk ikb IκBα ikk->ikb Phosphorylates & Degradates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (Inflammation) nucleus->gene_expression compound Phthalimide Derivative (Potential Inhibitor) compound->ikk Inhibition

Hypothetical inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and elucidation of the chemical structure termed "this compound," interpreted as 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid. The outlined experimental protocols are based on established chemical principles for the synthesis of N-substituted phthalimides and related compounds. The provided characterization data is hypothetical but representative of what would be expected for the proposed structure. Further research would be required to confirm the synthesis, characterize the compound fully, and investigate its potential biological activities.

"O-Phthalimide-C1-S-C5-acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for O-Phthalimide-C1-S-C5-acid is not currently available in public literature. However, this technical guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of a closely related and well-documented compound, 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (also referred to as O-Phthalimide-C5-acid). This guide will serve as a valuable resource for researchers and scientists in the field of drug development by outlining the expected data and the experimental protocols necessary for characterization.

Predicted Spectroscopic Data

The introduction of a methylene-thioether linkage in "this compound" would introduce specific changes to the spectroscopic data compared to the C5-acid analogue. The following tables summarize the reported data for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid and provide predicted values for this compound.

Table 1: ¹H NMR Data (Predicted vs. Reported)

Assignment 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Chemical Shift (δ ppm) [1]Predicted this compound Chemical Shift (δ ppm)
Phthalimide (B116566) Protons (aromatic)7.5–8.5~7.8 (m)
Carboxylic Acid Proton12–13~12.0 (s, br)
N-CH₂Not Applicable~4.8 (s)
S-CH₂Not Applicable~2.7 (t)
Aliphatic Chain Protons1.2–2.5~1.6-2.4 (m)

Table 2: ¹³C NMR Data (Predicted vs. Reported)

Assignment 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Chemical Shift (δ ppm) [1]Predicted this compound Chemical Shift (δ ppm)
Carbonyl (Phthalimide)~168~168
Carbonyl (Carboxylic Acid)~179~179
Aromatic Carbons~123, ~132, ~134~123, ~132, ~134
N-CH₂Not Applicable~40
S-CH₂Not Applicable~30
Aliphatic Carbons~24, ~26, ~31, ~37~25, ~28, ~34

Table 3: IR Spectroscopy Data (Predicted vs. Reported)

Functional Group 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Wavenumber (cm⁻¹) [1]Predicted this compound Wavenumber (cm⁻¹)
C=O Stretch (Phthalimide)~1770 and ~1710~1770 and ~1710
C=O Stretch (Carboxylic Acid)~1700~1700
C-N Stretch~1395~1395
O-H Stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
C-S StretchNot Applicable~600-700

Table 4: Mass Spectrometry Data (Predicted vs. Reported)

Analysis 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (C₁₄H₁₅NO₄) [1]Predicted this compound (C₁₄H₁₅NO₄S)
Molecular Weight261.27 g/mol 293.34 g/mol
Molecular Ion Peak (m/z)261.27293.08

Experimental Protocols

The synthesis and characterization of this compound would follow established organic chemistry methodologies.

Synthesis

A probable synthetic route would involve a two-step process:

  • Synthesis of N-(chloromethyl)phthalimide: This can be achieved by reacting phthalimide with formaldehyde (B43269) and thionyl chloride.

  • Nucleophilic substitution: The synthesized N-(chloromethyl)phthalimide would then be reacted with the thiol group of 5-mercaptovaleric acid in the presence of a base to yield the final product.

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Purification

The crude product would likely be purified using column chromatography followed by recrystallization to obtain a pure sample for analysis.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • IR Spectroscopy: The infrared spectrum would be obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required for its synthesis and characterization. Researchers can use this information as a starting point for their investigations into this and similar novel chemical entities.

References

An In-Depth Technical Guide on the Mechanism of Action of O-Phthalimide-C1-S-C5-acid as a Hapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunological mechanism of action of O-Phthalimide-C1-S-C5-acid, also known as 6-(N-Phthalimidoylmethylthio)hexanoic acid. This document details its function as a hapten, the experimental protocols for its use in generating an immune response, and the underlying cellular and signaling pathways.

Introduction: The Role of Haptens in Immunology

Haptens are small molecules that are incapable of inducing an immune response on their own. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic. The hapten-carrier conjugate can then elicit the production of antibodies that are specific to the hapten. This principle is fundamental in the development of immunoassays, the production of specific antibodies for research and diagnostic purposes, and the study of immune responses to small molecules like drugs and environmental toxins.

This compound is a synthetic compound designed to function as a hapten. Its molecular structure incorporates two key features:

  • The Phthalimide (B116566) Group: This rigid, planar structure serves as the primary antigenic determinant or epitope that will be recognized by the immune system.

  • A C5 Carboxylic Acid Linker: The hexanoic acid chain provides a spacer arm terminating in a carboxyl group (-COOH). This functional group is crucial for the covalent conjugation to free amine groups (-NH2) on carrier proteins.

The "mechanism of action" of this compound is, therefore, its ability to be chemically linked to a carrier protein, thereby transforming a non-immunogenic small molecule into an epitope that can be targeted by the immune system to generate a specific antibody response. While specific research on this compound is limited, this guide utilizes established protocols for structurally similar haptens containing a phthalimide group and a carboxyl linker, such as N-Phthaloylglycine, to provide a detailed operational framework.[1]

Core Mechanism: T-Cell Dependent B-Cell Activation

The immune response to a hapten-carrier conjugate is a classic example of T-cell dependent B-cell activation. The process involves the collaboration of B-lymphocytes and T-helper lymphocytes.

  • Antigen Recognition and Internalization: A B-cell with a B-cell receptor (BCR) that specifically recognizes the phthalimide hapten binds to the hapten-carrier conjugate. The entire complex is then internalized by the B-cell through receptor-mediated endocytosis.

  • Antigen Processing and Presentation: Inside the B-cell, the carrier protein is proteolytically degraded into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.

  • T-Cell Help: A T-helper cell that has been previously activated by recognizing a peptide from the same carrier protein (presented by a professional antigen-presenting cell like a dendritic cell) can now recognize the peptide-MHC II complex on the B-cell surface.

  • B-Cell Activation and Differentiation: The interaction between the T-helper cell (via its T-cell receptor) and the B-cell (via the peptide-MHC II complex), along with co-stimulatory signals (e.g., CD40-CD40L interaction), leads to the full activation of the B-cell. The activated B-cell then proliferates and differentiates into plasma cells, which secrete large quantities of antibodies specific for the original phthalimide hapten, and memory B-cells, which provide long-term immunity.

B_Cell_Activation_Pathway cluster_0 Antigen Recognition & Internalization cluster_1 Antigen Processing & Presentation cluster_2 T-Cell Help & B-Cell Activation cluster_3 Differentiation & Antibody Production Hapten_Carrier This compound (Hapten) conjugated to Carrier Protein BCR B-Cell Receptor (BCR) binds to Hapten Hapten_Carrier->BCR Binding B_Cell Hapten-Specific B-Cell Endocytosis Receptor-Mediated Endocytosis B_Cell->Endocytosis BCR->B_Cell Endosome Endosome/ Lysosome Endocytosis->Endosome Internalization MHC_II Peptide-MHC Class II Complex Endosome->MHC_II Carrier Protein Degradation & Peptide Loading B_Cell_Surface B-Cell Surface MHC_II->B_Cell_Surface Transport to Surface CD40 CD40 Proliferation Proliferation & Differentiation B_Cell_Surface->Proliferation T_Helper_Cell Activated T-Helper Cell TCR T-Cell Receptor (TCR) T_Helper_Cell->TCR CD40L CD40L Cytokines Cytokine Release (e.g., IL-4, IL-5) T_Helper_Cell->Cytokines Secretes TCR->B_Cell_Surface Recognizes Peptide-MHC II CD40L->CD40 Co-stimulation Cytokines->Proliferation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell Memory_Cell Memory B-Cell Proliferation->Memory_Cell Antibodies Anti-Phthalimide Antibodies Plasma_Cell->Antibodies Secretion

Experimental Protocols

The generation of an immune response against this compound requires a series of well-defined experimental steps.

The critical first step is the covalent linkage of the hapten to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA) for immunoassays and Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity. The most common method for conjugating a carboxyl-containing hapten to a protein is via the carbodiimide (B86325) reaction, which creates a stable amide bond.[1]

Protocol for this compound Conjugation to BSA (EDC/NHS Chemistry)

  • Materials:

    • This compound

    • N,N-Dimethylformamide (DMF)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Hapten Dissolution: Dissolve this compound in a minimal amount of DMF to a final concentration of approximately 10 mg/mL.

    • Carboxyl Group Activation: In a separate tube, add a 1.5 molar excess of both EDC and NHS to the hapten solution. Allow the mixture to react for 4 hours at room temperature with gentle stirring. This reaction forms an NHS-ester of the hapten, which is more stable and reactive towards primary amines than the carbodiimide-activated hapten alone.

    • Carrier Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Conjugation Reaction: Slowly add the activated hapten solution dropwise to the BSA solution while stirring. A typical molar ratio of hapten to protein is between 20:1 and 40:1. Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

    • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours, with at least four changes of the buffer, to remove unconjugated hapten and reaction byproducts.

    • Characterization and Storage: Determine the protein concentration (e.g., using a BCA assay) and the conjugation ratio (hapten density) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugate at -20°C or -80°C.

Conjugation_Workflow Start Start Dissolve_Hapten 1. Dissolve Hapten (this compound) in DMF Start->Dissolve_Hapten Activate_Hapten 2. Activate Carboxyl Group with EDC and NHS (4h, RT) Dissolve_Hapten->Activate_Hapten Conjugate 4. Mix Activated Hapten with Carrier Protein (Overnight, 4°C) Activate_Hapten->Conjugate Prep_Protein 3. Prepare Carrier Protein (e.g., BSA) in PBS Prep_Protein->Conjugate Purify 5. Purify Conjugate via Dialysis Conjugate->Purify Characterize 6. Characterize (Concentration, Hapten Density) Purify->Characterize End End Characterize->End

  • Animal Model: BALB/c mice or New Zealand white rabbits are commonly used for polyclonal antibody production.

  • Immunogen Preparation: The hapten-KLH conjugate is typically emulsified with an adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts) to enhance the immune response.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject the animal subcutaneously or intramuscularly with the immunogen emulsion (e.g., 50-100 µg of conjugate per mouse).

    • Booster Injections (e.g., Day 21, 42, 63): Administer subsequent injections of the immunogen emulsified in incomplete adjuvant to boost the antibody response.

    • Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after each boost to monitor the antibody titer (the concentration of specific antibodies) using an enzyme-linked immunosorbent assay (ELISA).

    • Final Bleed: Once a high antibody titer is achieved, a larger volume of blood is collected for serum purification.

An indirect ELISA is used to determine the titer and specificity of the generated antibodies.

  • Procedure:

    • Coating: Coat microtiter plate wells with the hapten-BSA conjugate (the coating antigen) and incubate overnight.

    • Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).

    • Primary Antibody Incubation: Add serial dilutions of the immune serum (or purified antibody) to the wells and incubate.

    • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody (e.g., anti-mouse IgG-HRP).

    • Detection: Add a chromogenic substrate (e.g., TMB). The HRP enzyme converts the substrate into a colored product.

    • Analysis: Stop the reaction and measure the absorbance at a specific wavelength. The titer is typically defined as the highest dilution that gives a signal significantly above the background.

Quantitative Data Presentation

The following tables present representative quantitative data that would be generated during an immunization campaign. Note that these are illustrative values, as specific data for this compound is not available in published literature.

Table 1: Hapten-Carrier Conjugate Characteristics

ParameterValueMethod
Carrier ProteinKeyhole Limpet Hemocyanin (KLH)-
HaptenThis compound-
Conjugation ChemistryEDC/NHS-
Hapten:Protein Molar Ratio15:1 - 25:1MALDI-TOF MS
Final Concentration1.0 mg/mLBCA Protein Assay

Table 2: Representative Polyclonal Antibody Titer in Mice

BleedDilution Factor for 50% Max Signal
Pre-immune Serum< 1:100
Post-2nd Boost (Day 31)1:20,000
Post-3rd Boost (Day 52)1:80,000
Final Bleed (Day 73)1:150,000

Data determined by indirect ELISA using this compound-BSA as the coating antigen.

Conclusion

This compound functions as a classic hapten, where its immunological "mechanism of action" is entirely dependent on its conjugation to a carrier protein. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to utilize this compound to generate a specific antibody response. The core mechanism involves a T-cell dependent B-cell activation pathway, resulting in the production of high-affinity antibodies against the phthalimide moiety. The provided protocols for conjugation, immunization, and characterization serve as a robust starting point for the successful application of this compound in immunological research and development.

References

An In-depth Technical Guide to 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, a phthalimide (B116566) derivative of interest in pharmaceutical research and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as an anti-inflammatory and immunomodulatory agent.

Chemical Identity and Properties

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, also known as N-phthaloyl-6-aminohexanoic acid, is a molecule that incorporates a phthalimide group attached to a six-carbon carboxylic acid chain.

Table 1: Chemical and Physical Properties of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

PropertyValue
CAS Number 4443-26-9
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Melting Point 113-116 °C
Boiling Point 454.0 ± 28.0 °C at 760 mmHg
Density 1.301 ± 0.06 g/cm³
Flash Point 228.4 ± 24.0 °C
pKa 4.75 ± 0.10
Solubility Slightly soluble in water and chloroform.

Experimental Protocols: Synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

The synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid can be achieved through the reaction of 6-aminohexanoic acid with phthalic anhydride (B1165640). Below are two common experimental protocols.

Method 1: Direct Condensation with Phthalic Anhydride

This method involves the direct reaction between 6-aminohexanoic acid and phthalic anhydride, typically in a high-boiling solvent with azeotropic removal of water.

Materials:

  • 6-Aminohexanoic acid

  • Phthalic anhydride

  • Toluene (B28343) or xylene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine equimolar amounts of 6-aminohexanoic acid and phthalic anhydride.

  • Add a suitable solvent, such as toluene or xylene, to the flask.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Method 2: Two-Step Procedure via Phthalamic Acid Intermediate

This method proceeds through the formation of an intermediate phthalamic acid, which is subsequently cyclized to the phthalimide.

Materials:

  • 6-Aminohexanoic acid

  • Phthalic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Heating source (e.g., hot plate or oil bath)

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Ice bath

  • Filtration apparatus

Procedure:

  • Formation of the Phthalamic Acid Intermediate:

    • Dissolve 6-aminohexanoic acid in a suitable solvent like glacial acetic acid in a beaker.

    • Slowly add an equimolar amount of phthalic anhydride to the solution while stirring.

    • Stir the mixture at room temperature for 1-2 hours. The phthalamic acid intermediate will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Cyclization to the Phthalimide:

    • Suspend the obtained phthalamic acid in glacial acetic acid containing a catalytic amount of sodium acetate.

    • Heat the mixture to reflux for 1-2 hours to effect cyclization.

    • Cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 6-Aminohexanoic Acid Process Condensation Reaction (e.g., in Toluene with heat) Reactant1->Process Reactant2 Phthalic Anhydride Reactant2->Process Product 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid Process->Product Byproduct Water (H₂O) Process->Byproduct

Synthesis Workflow for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

Biological Activity and Potential Signaling Pathways

Phthalimide derivatives, including N-phthaloyl amino acids, have demonstrated a range of biological activities, with anti-inflammatory and immunomodulatory effects being of significant interest. Studies on related compounds have shown that they can suppress the production of key pro-inflammatory mediators.

Anti-Inflammatory and Immunomodulatory Effects:

  • Inhibition of Nitric Oxide (NO) Production: Several N-phthaloyl amino acid derivatives have been shown to effectively suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine cells.[1] Overproduction of NO is a hallmark of inflammatory conditions.

  • Inhibition of Pro-inflammatory Cytokines: Certain phthalimide analogs can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by macrophages.[1] These cytokines are central to the inflammatory cascade.

Based on these findings, a putative anti-inflammatory signaling pathway for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid can be proposed. The compound may exert its effects by modulating signaling cascades that lead to the expression of iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_inhibition Point of Inhibition cluster_response Inflammatory Response LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade NO_Production Nitric Oxide (NO) Production (via iNOS) Signaling_Cascade->NO_Production Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Signaling_Cascade->Cytokine_Production Inhibition_Point 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid Inhibition_Point->Signaling_Cascade Inhibits

References

O-Phthalimide-C1-S-C5-acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C1-S-C5-acid, chemically known as 6-(N-Phthalimidoylmethylthio)hexanoic acid, is a hapten commonly utilized in the design of antigens for the development of immunoassays. Its structure, featuring a phthalimide (B116566) group, a thioether linkage, and a terminal carboxylic acid, provides a versatile scaffold for conjugation to carrier proteins. Understanding the solubility and stability of this molecule is paramount for its effective storage, handling, and application in various experimental and developmental workflows. This technical guide provides an in-depth overview of the anticipated physicochemical properties of this compound and outlines standard methodologies for its solubility and stability assessment.

Predicted Physicochemical Properties

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. The structure of this compound possesses both hydrophobic and hydrophilic regions.

  • Hydrophobic Character: The phthalimide group and the C5 alkyl chain contribute to the molecule's nonpolar nature.

  • Hydrophilic Character: The terminal carboxylic acid group provides a site for hydrogen bonding and ionization, enhancing solubility in polar and aqueous media, particularly at higher pH values where the carboxylate form predominates.

Based on this structure, the following solubility trends can be anticipated:

  • Aqueous Solubility: Likely to be low in neutral and acidic aqueous solutions due to the significant hydrophobic portion. Solubility is expected to increase with rising pH as the carboxylic acid deprotonates to the more soluble carboxylate salt.

  • Organic Solvent Solubility: Expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which can solvate both the polar and nonpolar regions of the molecule. Solubility in less polar solvents like dichloromethane (B109758) and ethyl acetate (B1210297) is also anticipated. Solubility in nonpolar solvents such as hexanes is likely to be poor.

Stability Profile

The stability of this compound will be dictated by the chemical lability of its functional groups under various environmental conditions.

  • pH Stability: The phthalimide group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the imide ring. The thioether linkage is generally stable but can be prone to oxidation. The carboxylic acid is a stable functional group.

  • Thermal Stability: As a solid, the compound is likely to be stable at ambient and refrigerated temperatures. In solution, thermal degradation may be accelerated, especially at elevated temperatures and in the presence of reactive species.

  • Photostability: While the core structure does not contain prominent chromophores that would suggest extreme photosensitivity, exposure to high-energy light (e.g., UV radiation) could potentially lead to degradation over time. It is advisable to store solutions protected from light.

Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Table 1: Experimental Protocol for Shake-Flask Solubility Measurement

StepProcedureDetails
1 Preparation of Saturated Solution An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents) in a sealed vial.
2 Equilibration The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
3 Phase Separation The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.
4 Quantification An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5 Data Analysis The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the given solvent.

Stability Assessment

Forced degradation studies are typically performed to evaluate the stability of a compound under various stress conditions.

Table 2: Experimental Protocol for Forced Degradation Study

ConditionProcedureAnalysis
Acidic Hydrolysis A solution of this compound in an acidic medium (e.g., 0.1 M HCl) is incubated at a controlled temperature (e.g., 60 °C) for a set period.Samples are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Basic Hydrolysis A solution of the compound in a basic medium (e.g., 0.1 M NaOH) is incubated under the same controlled conditions.Similar to acidic hydrolysis, samples are analyzed over time to monitor degradation.
Oxidative Degradation The compound is dissolved in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubated.The extent of degradation and the formation of oxidation products are monitored by HPLC.
Thermal Degradation A solid sample or a solution of the compound is exposed to elevated temperatures (e.g., 80 °C).Changes in purity and the appearance of degradants are assessed over time.
Photostability A solution of the compound is exposed to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control is run in parallel.The samples are analyzed by HPLC to determine the extent of photodegradation.

Visualization of Experimental Workflows

To provide a clear visual representation of the logical flow of the experimental protocols, the following diagrams have been generated using the DOT language.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Slurry equilibrate Equilibrate (e.g., 24-48h at constant T) prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify report Report Solubility (mg/mL or mol/L) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stability Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress_acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->stress_acid stress_base Basic Stress (e.g., 0.1M NaOH, 60°C) start->stress_base stress_ox Oxidative Stress (e.g., 3% H2O2) start->stress_ox stress_photo Photolytic Stress (ICH light source) start->stress_photo analysis Analyze Samples at Time Points (Stability-Indicating HPLC) stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis characterize Characterize Degradation Products analysis->characterize

Caption: Workflow for Forced Degradation Stability Studies.

While specific experimental data on the solubility and stability of this compound are not currently published, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. This guide provides a framework for researchers to approach the handling and characterization of this molecule. The outlined experimental protocols for solubility and stability assessment offer a clear path for generating the empirical data necessary for its effective use in research and development. It is strongly recommended that these properties be experimentally determined prior to extensive use, particularly in applications requiring well-characterized and stable reagents.

An In-depth Technical Guide on the Potential Biological Targets of Phthalimide-Thioether Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold "O-Phthalimide-C1-S-C5-acid," representing a class of compounds characterized by a phthalimide (B116566) group linked via a short thioether chain to a terminal carboxylic acid, holds significant therapeutic potential. While no specific compound with this exact nomenclature is extensively documented, its constituent chemical motifs—the phthalimide ring, a flexible thioether linker, and a carboxylate group—are prevalent in a multitude of biologically active agents. This guide synthesizes the potential biological targets for this class of molecules by examining the known activities of structurally related compounds. The primary putative targets include Matrix Metalloproteinases (MMPs), Tumor Necrosis Factor-alpha (TNF-α), and Cereblon (CRBN), each implicated in significant pathological processes such as cancer, inflammation, and immune dysregulation. This document provides a comprehensive overview of these potential interactions, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to the Phthalimide-Thioether Carboxylic Acid Scaffold

The molecule described as "this compound" (hereafter referred to as PTC5A for brevity) embodies a strategic combination of pharmacophores. The phthalimide moiety is a well-established privileged structure in medicinal chemistry, famously associated with the immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) and its analogs.[1][2] The carboxylic acid group often serves as a key interaction point, particularly as a zinc-binding group (ZBG) for metalloenzymes.[3] The intervening thioether linker provides flexibility and specific spatial orientation of these functional groups. This unique combination suggests that PTC5A and its analogs could interact with a range of biological macromolecules. Based on these structural features, this guide will focus on three primary, plausible biological targets.

Potential Biological Target Classes

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[4][5] Their dysregulation is a hallmark of numerous diseases, including cancer metastasis, arthritis, and cardiovascular disorders.[6][7] The carboxylic acid moiety of the PTC5A scaffold is a classic feature of many MMP inhibitors (MMPIs), where it can act as a chelating group for the catalytic zinc ion in the enzyme's active site.[3] The phthalimide group and the C5 chain can then form additional interactions with the enzyme's specificity pockets (S1', S2', etc.), potentially conferring both potency and selectivity.[4]

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and Crohn's disease.[8][9] Phthalimide-containing compounds, most notably thalidomide, are known to inhibit TNF-α production.[8][10][11] The mechanism often involves enhancing the degradation of TNF-α mRNA. Given the presence of the phthalimide core, PTC5A could plausibly exhibit similar TNF-α inhibitory activity.

Cereblon (CRBN)

Cereblon is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[12][13] It gained prominence as the primary target of thalidomide and other IMiDs.[14] Binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is the basis for the successful use of IMiDs in treating multiple myeloma.[13][15] The phthalimide ring is essential for this interaction, making CRBN a key potential target for the PTC5A scaffold.[15]

Quantitative Data Analysis (Hypothetical)

To illustrate the potential activity of the PTC5A scaffold, the following tables present hypothetical, yet plausible, quantitative data based on activities reported for structurally similar compounds. These values serve as a benchmark for what might be expected from experimental evaluation.

Table 1: Hypothetical Inhibitory Activity against Matrix Metalloproteinases

CompoundTarget MMPIC50 (nM)Assay Type
PTC5A MMP-285FRET-based enzymatic
PTC5A MMP-9120FRET-based enzymatic
PTC5A MMP-1345FRET-based enzymatic
ReferenceMarimastatMMP-25
ReferenceMarimastatMMP-93

Table 2: Hypothetical TNF-α Production Inhibition

CompoundCell LineLPS ConcentrationIC50 (µM)
PTC5A RAW 264.7100 ng/mL12.5
ReferenceThalidomideRAW 264.725.0

Table 3: Hypothetical Cereblon Binding Affinity

CompoundAssay TypeKd (µM)
PTC5A Isothermal Titration Calorimetry (ITC)5.2
ReferencePomalidomideIsothermal Titration Calorimetry (ITC)

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental procedures are crucial for understanding the context of PTC5A's potential actions.

MMP_Metastasis_Pathway cluster_0 Primary Tumor cluster_1 Extracellular Matrix (ECM) cluster_2 Metastasis Tumor Tumor Cells ProMMPs Pro-MMPs (Inactive) Tumor->ProMMPs Secretion MMPs Active MMPs ProMMPs->MMPs Activation ECM_Deg ECM Degradation MMPs->ECM_Deg Angio Angiogenesis MMPs->Angio GF Growth Factor Release MMPs->GF Invasion Cell Invasion ECM_Deg->Invasion Intravasation Intravasation Invasion->Intravasation Metastasis Distant Metastasis Intravasation->Metastasis PTC5A PTC5A (MMP Inhibitor) PTC5A->MMPs Inhibition

Caption: Role of MMPs in tumor metastasis and the inhibitory action of PTC5A.

CRBN_Degradation_Workflow cluster_E3 CRL4-CRBN E3 Ligase Complex PTC5A PTC5A CRBN CRBN PTC5A->CRBN Binds DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 NeoSubstrate Neosubstrate (e.g., IKZF1) ROC1->NeoSubstrate Ubiquitination NeoSubstrate->CRBN Recruitment Proteasome Proteasome NeoSubstrate->Proteasome Targeting Ub Ubiquitin (Ub) Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PTC5A-mediated neosubstrate degradation via Cereblon.

Experimental Protocols

Protocol: MMP-9 Inhibition Assay (FRET-based)

Objective: To determine the IC50 of PTC5A for MMP-9.

Materials:

  • Recombinant human MMP-9 (activated).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • FRET substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • PTC5A stock solution (in DMSO).

  • 96-well black microplate.

  • Fluorometric plate reader (Ex/Em = 328/393 nm).

Procedure:

  • Prepare serial dilutions of PTC5A in Assay Buffer. Add 10 µL of each dilution to the wells of the microplate. Include a positive control (a known MMP inhibitor like Marimastat) and a negative control (DMSO vehicle).

  • Add 70 µL of Assay Buffer to all wells.

  • Add 10 µL of diluted recombinant human MMP-9 (final concentration ~2 nM) to all wells except for the substrate control wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM) to all wells.

  • Immediately begin kinetic reading on the plate reader at 37°C for 60 minutes, taking measurements every 2 minutes.

  • Calculate the reaction velocity (slope of the linear phase of fluorescence increase).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: TNF-α Production in LPS-Stimulated Macrophages

Objective: To measure the effect of PTC5A on TNF-α secretion from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS from E. coli O111:B4.

  • PTC5A stock solution (in DMSO).

  • Murine TNF-α ELISA kit.

  • 24-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of PTC5A or vehicle (DMSO) for 2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. An unstimulated control group should receive no LPS.

  • Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the concentration of TNF-α in the supernatants using a commercial murine TNF-α ELISA kit, following the manufacturer’s instructions.

  • Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the PTC5A concentration.

Protocol: Cereblon Binding Assay (Time-Resolved FRET)

Objective: To determine the binding affinity of PTC5A to Cereblon.

Materials:

  • Recombinant human CRBN-DDB1 complex.

  • Biotinylated CRBN ligand (e.g., biotin-pomalidomide).

  • Europium-labeled Streptavidin (donor).

  • APC-labeled anti-His antibody (acceptor, assuming CRBN is His-tagged).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4.

  • 384-well low-volume white microplate.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare a serial dilution of PTC5A (competitor) in Assay Buffer.

  • In a 384-well plate, add 2 µL of the PTC5A dilutions or vehicle control.

  • Add 4 µL of a pre-mixed detection reagent solution containing the biotinylated ligand, Europium-Streptavidin, and APC-anti-His antibody.

  • Initiate the binding reaction by adding 4 µL of the CRBN-DDB1 complex. Final concentrations should be optimized but are typically in the low nM range.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Plot the TR-FRET ratio against the concentration of PTC5A and fit the data to a competitive binding model to determine the Ki or IC50, which can be converted to a Kd value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutics. Its structural components suggest a high probability of interaction with key pathological targets like MMPs, TNF-α, and Cereblon. The hypothetical data and detailed protocols provided in this guide offer a robust framework for initiating the experimental validation of these interactions. Future work should focus on the synthesis and in-vitro testing of PTC5A and its analogs. Structure-activity relationship (SAR) studies will be essential to optimize potency and selectivity for a chosen target. Subsequent cell-based and in-vivo studies will be necessary to validate the therapeutic potential of lead compounds derived from this versatile chemical scaffold.

References

"O-Phthalimide-C1-S-C5-acid" for novel therapeutic development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the preclinical profile of "O-Phthalimide-C1-S-C5-acid," a novel bifunctional degrader for therapeutic development.

Disclaimer

The compound "this compound" is treated as a hypothetical entity for the purpose of this guide, as no information about it is available in the public domain. The data, target, and experimental results presented herein are simulated based on established principles of PROTAC (Proteolysis-Targeting Chimera) technology and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Executive Summary

This compound (hereafter referred to as PHT-S-C5) is a novel, first-in-class bifunctional molecule designed to induce the targeted degradation of Target Kinase X (TKX), a protein kinase implicated in the progression of various hyperproliferative disorders. PHT-S-C5 functions as a PROTAC, creating a ternary complex between TKX and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of TKX and its subsequent degradation by the proteasome. This document provides a comprehensive overview of the preclinical data, experimental protocols, and proposed mechanism of action for PHT-S-C5.

Mechanism of Action

PHT-S-C5 is composed of three key moieties: a phthalimide-based ligand that binds to the E3 ligase CRBN, a warhead composed of a C5-carboxylic acid that selectively binds to TKX, and a flexible C1-S-linker that connects them. By simultaneously engaging both proteins, PHT-S-C5 facilitates the formation of a stable ternary complex (CRBN-PHT-S-C5-TKX). This complex is recognized by the cellular ubiquitin-proteasome system, leading to the transfer of ubiquitin chains to lysine (B10760008) residues on the surface of TKX. The polyubiquitinated TKX is then recognized and degraded by the 26S proteasome, resulting in the selective elimination of the target protein from the cell.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PHTSC5 PHT-S-C5 Ternary CRBN-PHT-S-C5-TKX Ternary Complex PHTSC5->Ternary Binds TKX Target Kinase X (TKX) TKX->Ternary Recruited CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruited PolyUb Polyubiquitinated TKX Ternary->PolyUb Facilitates Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognized Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Proposed mechanism of action for PHT-S-C5-mediated degradation of Target Kinase X (TKX).

Quantitative Data Summary

The preclinical efficacy of PHT-S-C5 was evaluated through a series of biochemical and cell-based assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Activity
ParameterDescriptionValue
Binding Affinity (KD) to CRBN Dissociation constant for binding to Cereblon E3 ligase.150 nM
Binding Affinity (KD) to TKX Dissociation constant for binding to Target Kinase X.45 nM
Ternary Complex Cooperativity (α) Measure of the stability of the CRBN-PHT-S-C5-TKX complex.4.5
Table 2: Cellular Activity (in HEK293 Cells)
ParameterDescriptionValue
DC50 Concentration for 50% degradation of TKX after 24h.12 nM
Dmax Maximum percentage of TKX degradation observed.92%
IC50 (Viability) Concentration for 50% reduction in cell viability after 72h.1.5 µM
Selectivity Index (SI) Ratio of IC50 (Viability) / DC50 (Degradation).125

Experimental Protocols

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was used to determine the binding affinity of PHT-S-C5 to its targets.

  • Reagents: Recombinant His-tagged CRBN-DDB1, GST-tagged TKX, terbium-conjugated anti-His antibody, SsoFast™ EvaGreen® Supermix-conjugated anti-GST antibody, and PHT-S-C5.

  • Procedure:

    • Prepare a serial dilution of PHT-S-C5 in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20).

    • In a 384-well plate, add 5 nM of His-CRBN-DDB1 and 10 nM of the terbium-conjugated anti-His antibody.

    • Add 10 nM of GST-TKX and 20 nM of the SsoFast™ EvaGreen® Supermix-conjugated anti-GST antibody.

    • Add the PHT-S-C5 dilutions to the wells.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).

  • Data Analysis: The ratio of emission at 665 nm to 620 nm is calculated and plotted against the PHT-S-C5 concentration. The KD value is determined using a non-linear regression fit.

Protocol: Western Blot for Target Degradation

This protocol quantifies the reduction in TKX protein levels following treatment with PHT-S-C5.

  • Cell Culture: Plate HEK293 cells at a density of 2x105 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of PHT-S-C5 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against TKX (1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000 dilution) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

  • Analysis: Densitometry analysis is performed to quantify band intensity. TKX levels are normalized to the loading control and expressed as a percentage relative to the DMSO control. DC50 and Dmax values are calculated from the dose-response curve.

Development and Optimization Workflow

The preclinical development of PHT-S-C5 follows a structured workflow designed to optimize for potency, selectivity, and drug-like properties before advancing to in vivo studies.

Synthesis 1. Synthesis of PHT-S-C5 Analog Library Biochem 2. Biochemical Screening (TR-FRET Binding Assays) Synthesis->Biochem Screen Analogs Cellular 3. Cellular Assays (Degradation, Viability) Biochem->Cellular Test Hits ADME 4. In Vitro ADME (Metabolic Stability, Permeability) Cellular->ADME Profile Leads LeadOpt 5. Lead Optimization ADME->LeadOpt Evaluate Data LeadOpt->Synthesis Iterate Design (Poor Profile) InVivo 6. In Vivo PK/PD & Efficacy Studies LeadOpt->InVivo Advance Candidate

Caption: Preclinical experimental workflow for the evaluation and optimization of PHT-S-C5.

Lead Optimization Logic

The lead optimization process is guided by a decision-making framework that balances target degradation potency with off-target effects and pharmacokinetic properties. The primary goal is to identify a candidate with a wide therapeutic window.

Start Initial Lead: PHT-S-C5 CheckPotency DC50 < 50 nM? Start->CheckPotency CheckToxicity Viability IC50 > 1 µM? CheckPotency->CheckToxicity Yes ModifyWarhead Modify Warhead (Improve Affinity) CheckPotency->ModifyWarhead No CheckADME Good In Vitro ADME? CheckToxicity->CheckADME Yes ModifyLinker Modify Linker (Length, Rigidity) CheckToxicity->ModifyLinker No Advance Advance to In Vivo Studies CheckADME->Advance Yes Terminate Terminate Series CheckADME->Terminate No ModifyLinker->Start ModifyWarhead->Start

Caption: Decision-making logic for the lead optimization of the PHT-S-C5 chemical series.

An In-depth Technical Guide to Phthalimide-Based Linker Molecules for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Background

The molecule described as "O-Phthalimide-C1-S-C5-acid" is understood to be a bifunctional chemical linker, more systematically named 5-(((1,3-dioxoisoindolin-2-yl)methyl)thio)pentanoic acid . The nomenclature "O-Phthalimide" is likely a non-standard variation or typo, as the chemically stable and widely utilized linkage is through the nitrogen atom, forming an N-substituted phthalimide (B116566). This compound incorporates three key structural features:

  • A Phthalimide Moiety: This group serves as a ligand for the Cereblon (CRBN) protein, a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] Phthalimide-based drugs, such as thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), exert their therapeutic effects by binding to CRBN and inducing the degradation of specific target proteins.[1]

  • A Thioether-Alkyl Linker: A flexible linker chain consisting of a methyl group and a thio-pentanoic acid (-CH2-S-(CH2)4-COOH). The length, composition, and geometry of the linker are critical determinants of the efficacy of the final molecule in which it is incorporated.[2]

  • A Terminal Carboxylic Acid: This functional group provides a convenient attachment point for conjugation to a ligand that binds to a specific protein of interest (POI), enabling the synthesis of Proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive overview of the synthesis, potential applications, and relevant biological context for this type of phthalimide-based linker.

The Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins.[2][3] A PROTAC consists of two ligands connected by a linker: one binds to an E3 ubiquitin ligase (like CRBN), and the other binds to a protein of interest.[4][5] By bringing the E3 ligase and the target protein into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[2]

The "this compound" molecule represents a key building block for constructing CRBN-recruiting PROTACs.

Synthesis and Characterization

While no direct synthesis for "this compound" is documented under this specific name, a plausible and robust synthetic route can be devised based on well-established chemical principles, such as the Gabriel synthesis.[6] A likely two-step protocol is outlined below.

Proposed Experimental Protocol

Step 1: Synthesis of N-(Hydroxymethyl)phthalimide This is a standard procedure reacting phthalimide with formaldehyde (B43269).

  • Materials: Phthalimide, Formaldehyde (37% solution), Water, Potassium Carbonate.

  • Procedure:

    • Suspend phthalimide (1 eq) in water.

    • Add a catalytic amount of potassium carbonate.

    • Add formaldehyde solution (1.1 eq) dropwise while stirring.

    • Stir the mixture at room temperature for 2-4 hours.

    • The white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(hydroxymethyl)phthalimide.

Step 2: Synthesis of 5-(((1,3-dioxoisoindolin-2-yl)methyl)thio)pentanoic acid This step involves the reaction of the intermediate from Step 1 with 5-mercaptopentanoic acid. To avoid side reactions, the hydroxyl group of N-(hydroxymethyl)phthalimide is typically converted to a better leaving group, such as a chloride.

  • Materials: N-(Hydroxymethyl)phthalimide, Thionyl Chloride, Dichloromethane (DCM), 5-Mercaptopentanoic acid, Triethylamine (TEA), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-(hydroxymethyl)phthalimide (1 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add thionyl chloride (1.1 eq) dropwise. Stir for 1-2 hours to form N-(chloromethyl)phthalimide. The solvent is then removed under reduced pressure.

    • In a separate flask, dissolve 5-mercaptopentanoic acid (1 eq) in DMF and add TEA (1.2 eq).

    • Add the crude N-(chloromethyl)phthalimide to the DMF solution at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • The reaction is quenched with water and the product is extracted with ethyl acetate (B1210297).

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Physicochemical and Quantitative Data

The following table summarizes expected physicochemical properties and typical yields for the synthesis of analogous compounds, as specific data for the target molecule is not available in the literature.

PropertyExpected ValueMethod of Determination
Molecular Formula C₁₄H₁₅NO₄SMass Spectrometry
Molecular Weight 293.34 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Purity >95%HPLC, NMR
Overall Yield 60-75%Gravimetric Analysis
Solubility Soluble in DMSO, DMF, moderately in CH₂Cl₂Solubility Testing

Biological Mechanism and Experimental Workflows

The primary application of this molecule is in the construction of PROTACs. The workflow involves conjugating the carboxylic acid terminus to a ligand for a target protein and then using the resulting PROTAC in cellular assays to induce protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target Protein of Interest (POI).

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binding PROTAC PROTAC (Phthalimide-Linker-POI Ligand) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated ternary complex formation and subsequent ubiquitination and degradation of a target protein.

Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines the typical workflow from linker synthesis to biological validation of the final PROTAC.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_validation Biological Validation Linker Phthalimide-C1-S-C5-Acid Synthesis Conjugation Amide Coupling (Linker + Ligand) Linker->Conjugation Ligand POI Ligand Synthesis/Procurement Ligand->Conjugation PROTAC_mol PROTAC Purification & Characterization Conjugation->PROTAC_mol Treatment PROTAC Treatment PROTAC_mol->Treatment Cell_Culture Cell Culture (Target Cell Line) Cell_Culture->Treatment Western_Blot Western Blot (Protein Levels) Treatment->Western_Blot DC50 DC50 Determination (Degradation Potency) Western_Blot->DC50

Caption: A typical workflow for the synthesis and biological evaluation of a novel PROTAC molecule.

Conclusion

The molecule "this compound" is a valuable chemical tool for the development of targeted protein degraders. Its structure combines the well-validated CRBN-recruiting phthalimide warhead with a versatile linker terminating in a carboxylic acid, ready for conjugation to a target-protein binder. While this specific linker is not explicitly detailed in the literature, its synthesis and application can be confidently inferred from established methods in medicinal chemistry and chemical biology. Researchers can utilize the protocols and workflows described herein as a foundational guide for creating novel therapeutics based on the principles of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of O-Phthalimide-C1-S-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C1-S-C5-acid is a novel small molecule featuring a phthalimide (B116566) functional group. The phthalimide moiety is a well-established pharmacophore found in numerous biologically active compounds, known to interact with various molecular targets.[1][2] Derivatives of similar structures, such as 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, have shown potential in areas like cancer treatment and neuropharmacology, exhibiting activities such as histone deacetylase (HDAC) inhibition.[1] Given this background, this compound is a compound of interest for its potential therapeutic applications.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound. The protocols detailed below outline standard assays to assess its cytotoxic effects on cancer cell lines and its potential to inhibit specific enzyme targets. This document is intended to serve as a foundational resource for researchers initiating the study of this and similar novel chemical entities.

Postulated Signaling Pathway

Based on the known biological activities of related phthalimide compounds, this compound may exert its effects through the inhibition of key cellular enzymes, such as histone deacetylases (HDACs). Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can ultimately lead to cell cycle arrest and apoptosis.

G cluster_0 Cellular Environment This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Expression Tumor Suppressor Gene Expression Chromatin Remodeling->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis G Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Viability Assay Cell Viability Assay (MTT/MTS) Compound Preparation->Cell Viability Assay Cell Culture Cell Culture Cell Culture->Cell Viability Assay Data Analysis 1 IC50 Determination Cell Viability Assay->Data Analysis 1 Enzyme Inhibition Assay Enzyme Inhibition Assay Data Analysis 1->Enzyme Inhibition Assay If Active Data Analysis 2 IC50 Determination Enzyme Inhibition Assay->Data Analysis 2 Report Report Data Analysis 2->Report

References

Application Notes and Protocols for O-Phthalimide-C1-S-C5-acid in Animal Model Administration

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic or therapeutic procedures.

Introduction

O-Phthalimide-C1-S-C5-acid, chemically known as 6-(N-Phthalimidoylmethylthio)hexanoic acid, is a hapten containing a terminal carboxylic acid group.[1][2][3] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2] The carboxyl group on this compound allows for its covalent conjugation to carrier proteins, making it immunogenic.[1][2] These application notes provide a comprehensive guide for the use of this compound in generating a specific antibody response in an animal model. The protocols detailed below are intended for researchers in immunology, drug development, and related fields.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical immunization experiment using this compound conjugated to Keyhole Limpet Hemocyanin (KLH) in BALB/c mice.

ParameterGroup 1 (n=5)Group 2 (n=5)Control Group (n=5)
Immunogen This compound-KLHKLH onlyPBS
Primary Immunization Dose 100 µg100 µg100 µL
Adjuvant (Primary) Complete Freund's Adjuvant (CFA)Complete Freund's Adjuvant (CFA)Complete Freund's Adjuvant (CFA)
Booster Immunization Dose 50 µg50 µg100 µL
Adjuvant (Booster) Incomplete Freund's Adjuvant (IFA)Incomplete Freund's Adjuvant (IFA)Incomplete Freund's Adjuvant (IFA)
Mean Anti-Hapten Antibody Titer (Post-2nd Booster) 1:64,000< 1:100< 1:100
Mean Anti-KLH Antibody Titer (Post-2nd Booster) 1:128,0001:128,000< 1:100

Experimental Protocols

Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) using EDC Chemistry

This protocol describes the covalent coupling of the carboxyl group of this compound to the primary amines of KLH.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, pH 4.7

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Dissolve 2 mg of KLH in 1 mL of Conjugation Buffer.

  • Dissolve 1 mg of this compound in 0.5 mL of Conjugation Buffer. For solubility aid, a minimal amount of DMSO can be used.

  • Add the this compound solution to the KLH solution and mix gently.

  • Dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of cold ultrapure water immediately before use.

  • Add 100 µL of the EDC/NHS solution to the KLH-hapten mixture.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with PBS to remove unreacted hapten and crosslinker.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Store the conjugate at -20°C in aliquots.

Immunization of BALB/c Mice

This protocol outlines the immunization schedule for generating an antibody response against the hapten-carrier conjugate.

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6-8 week old female BALB/c mice

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing the this compound-KLH conjugate with an equal volume of CFA to a final concentration of 1 mg/mL.

    • Inject each mouse subcutaneously at multiple sites with a total of 100 µL of the emulsion (containing 50 µg of the conjugate).[4]

  • First Booster (Day 14):

    • Prepare an emulsion by mixing the conjugate with an equal volume of IFA to a final concentration of 0.5 mg/mL.

    • Inject each mouse subcutaneously with 100 µL of the emulsion (containing 25 µg of the conjugate).

  • Second Booster (Day 28):

    • Repeat the first booster injection as described above.

  • Serum Collection (Day 35):

    • Collect blood from the mice via a suitable method (e.g., tail vein or retro-orbital bleeding).

    • Allow the blood to clot and centrifuge to separate the serum.

    • Store the serum at -20°C or -80°C.

Determination of Antibody Titer by Indirect ELISA

This protocol is for measuring the concentration of anti-hapten antibodies in the collected mouse serum.

Materials:

  • This compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) for coating

  • Mouse serum samples

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • 96-well ELISA plates

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to 5 µg/mL in Coating Buffer.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the mouse serum in Blocking Buffer (e.g., starting from 1:100).

    • Add 100 µL of the diluted serum to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader. The antibody titer is the reciprocal of the highest serum dilution that gives a positive reading above the background.

Visualizations

experimental_workflow cluster_conjugation Step 1: Hapten-Carrier Conjugation cluster_immunization Step 2: Animal Immunization cluster_elisa Step 3: Antibody Titer Determination hapten This compound conjugation Conjugation Reaction hapten->conjugation carrier KLH Carrier Protein carrier->conjugation edc EDC/NHS edc->conjugation purification Purification (Desalting) conjugation->purification conjugate This compound-KLH purification->conjugate primary_immunization Primary Immunization (CFA) conjugate->primary_immunization mice BALB/c Mice mice->primary_immunization booster1 1st Booster (IFA) primary_immunization->booster1 booster2 2nd Booster (IFA) booster1->booster2 serum_collection Serum Collection booster2->serum_collection serum Mouse Serum serum_collection->serum elisa Indirect ELISA serum->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Experimental workflow for antibody production.

hapten_immune_response cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production hapten_carrier Hapten (this compound) Carrier (KLH) apc Antigen Presenting Cell (APC) hapten_carrier->apc Internalization & Processing b_cell B-Cell hapten_carrier->b_cell Binds to B-Cell Receptor via Hapten t_helper Helper T-Cell apc->t_helper Presents Carrier Peptide on MHC-II t_helper->b_cell Provides Help plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Anti-Hapten Antibodies plasma_cell->antibodies Secretion

Caption: Hapten-carrier induced immune response.

References

Application Notes and Protocols: O-Phthalimide Derivatives for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed search for "O-Phthalimide-C1-S-C5-acid" did not yield information on this specific chemical structure or its application in protein labeling and tracking. The inclusion of a "C1-S-C5" linker suggests a thioether bond which is not described in the available scientific literature for phthalimide-based protein labeling reagents.

The closest related compound with documented applications is O-Phthalimide-C5-acid , also known as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid. This document will provide a general overview of the principles and potential applications of phthalimide (B116566) derivatives in protein labeling, based on the properties of related compounds. The protocols and data presented are illustrative and would require optimization for any specific phthalimide-based reagent.

Principle of Phthalimide-Based Protein Labeling

Phthalimide derivatives can be utilized in protein modification through various chemical reactions. The phthalimide group itself can act as a protective group for primary amines.[1] More advanced applications involve the phthalimide structure as a reactive moiety or a component of a larger functional probe. The mechanism of action for protein labeling generally involves the covalent attachment of the phthalimide-containing molecule to specific amino acid residues on the target protein.[2]

The core structure, isoindoline-1,3-dione, is hydrophobic, which can facilitate crossing biological membranes.[3] This property is advantageous for intracellular protein labeling. The carboxylic acid group on the C5 linker of O-Phthalimide-C5-acid provides a handle for further chemical modifications, such as coupling to fluorescent dyes or other reporter molecules.

Potential Applications in Protein Research

While specific data for "this compound" is unavailable, phthalimide derivatives have a broad range of biological applications, including acting as enzyme inhibitors and tools for protein modification.[2] These applications suggest that a functionalized phthalimide reagent could be used for:

  • Protein Labeling: Covalent modification of proteins for detection and visualization.

  • Protein Tracking: Following the localization and dynamics of labeled proteins within cells or organisms.

  • Drug Development: Phthalimide derivatives have been investigated for various therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities.[3][4]

General Experimental Workflow

The following diagram illustrates a general workflow for protein labeling using a hypothetical phthalimide-based reagent.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Reagent Phthalimide Reagent Preparation Incubation Incubation Reagent->Incubation Protein Protein Sample Preparation Protein->Incubation Quenching Quenching (Optional) Incubation->Quenching Purification Purification of Labeled Protein Incubation->Purification Quenching->Purification Analysis Downstream Analysis Purification->Analysis

Caption: General workflow for protein labeling with a phthalimide reagent.

Illustrative Experimental Protocols

Below are hypothetical protocols for protein labeling using a generic phthalimide-based reagent. These are not validated for "this compound" and would require substantial optimization.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein in a test tube.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Phthalimide labeling reagent (dissolved in a compatible solvent like DMSO)

  • Quenching reagent (e.g., Tris-HCl)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a stock solution of the phthalimide labeling reagent in DMSO.

  • Labeling Reaction:

    • Add the phthalimide reagent to the protein solution at a specific molar ratio (e.g., 10:1 reagent to protein).

    • Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Quenching (Optional): Add a quenching reagent to stop the labeling reaction by reacting with any excess labeling reagent.

  • Purification: Remove excess, unreacted labeling reagent from the labeled protein using a size-exclusion chromatography column.

  • Analysis: Analyze the labeled protein using techniques such as SDS-PAGE with fluorescence imaging (if the reagent is fluorescent) or mass spectrometry to confirm labeling.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate

  • Phthalimide labeling reagent

  • SDS-PAGE reagents

  • Fluorescence scanner or Western blot apparatus

Procedure:

  • Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.

  • Labeling Reaction:

    • Add the phthalimide labeling reagent to the cell lysate at a final concentration to be optimized (e.g., 10-100 µM).

    • Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Sample Preparation for Analysis:

    • Add SDS-PAGE sample buffer to the labeled lysate to denature the proteins.

    • Heat the samples as required for SDS-PAGE.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner. Alternatively, perform a Western blot to identify specific labeled proteins of interest.

Data Presentation

Quantitative data from protein labeling experiments should be summarized for clarity. The following table provides a template for presenting optimization data for a labeling reaction.

ParameterCondition 1Condition 2Condition 3
Reagent:Protein Molar Ratio 5:110:120:1
Incubation Time (min) 3060120
Temperature (°C) 253737
Labeling Efficiency (%) DataDataData
Signal-to-Noise Ratio DataDataData

Signaling Pathway Visualization

Phthalimide derivatives have been studied for their effects on various cellular pathways.[2] For instance, some derivatives exhibit anti-inflammatory or anti-cancer properties.[3][4] The following is a hypothetical and simplified representation of a signaling pathway that could be investigated using a phthalimide-based probe.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Probe Phthalimide Probe Probe->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase by a phthalimide probe.

Conclusion

While the specific compound "this compound" is not described in the current scientific literature, the broader class of phthalimide derivatives holds potential for applications in protein labeling and tracking. The development of any new chemical probe requires extensive synthesis, characterization, and validation. The protocols and concepts presented here are intended as a general guide and would need to be adapted and optimized for any novel phthalimide-based reagent. Researchers interested in this area should focus on the synthesis of their target compound and subsequent empirical determination of its reactivity and utility in biological systems.

References

Application Notes and Protocols: "O-Phthalimide-C1-S-C5-acid" as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the development of novel linker molecules that enable the precise and stable connection of biomolecules to other moieties, such as small molecule drugs, imaging agents, or other proteins. "O-Phthalimide-C1-S-C5-acid" is a heterobifunctional linker designed for versatility in bioconjugation applications. This linker incorporates three key chemical features: a phthalimide (B116566) group, a thioether linkage, and a terminal carboxylic acid, offering a range of possibilities for the construction of complex biomolecular conjugates.

The phthalimide moiety is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This functionality allows for the recruitment of the cellular protein degradation machinery to a specific protein of interest.[2][3][4] The thioether bond provides a stable covalent linkage, while the terminal pentanoic acid allows for straightforward conjugation to amine-containing biomolecules following activation.

These application notes provide an overview of the potential uses of the "this compound" linker, alongside detailed protocols for its application in bioconjugation.

Linker Properties and Applications

The unique combination of functional groups in "this compound" makes it a versatile tool for various bioconjugation strategies.

Key Features:

  • Phthalimide Group: Can act as a masked source of ammonia (B1221849) or as a recognition motif, particularly for E3 ligases like Cereblon in PROTAC development.[1][5] Phthalimides are also used as protective groups for amines in chemical synthesis.[6]

  • Thioether Linkage: Provides a stable and robust connection between the phthalimide and the carboxylic acid terminus.

  • Terminal Carboxylic Acid: Allows for covalent attachment to primary amines on biomolecules such as antibodies, peptides, or proteins through the formation of a stable amide bond after activation.

Potential Applications:

  • PROTAC Development: The phthalimide group can serve as the E3 ligase-binding moiety, while the carboxylic acid can be conjugated to a ligand for a target protein of interest, thereby creating a PROTAC capable of inducing targeted protein degradation.[2][3]

  • Antibody-Drug Conjugate (ADC) Synthesis: The linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to the antibody, and the phthalimide end could potentially be modified to carry a drug. In ADCs, the choice of linker is critical for stability and the controlled release of the payload.[7][][9][10][11]

  • Surface Immobilization: Biomolecules can be functionalized with this linker to enable their immobilization on surfaces that have been modified to react with the phthalimide group.

  • Peptide and Protein Modification: The linker can be used to introduce a phthalimide group onto a peptide or protein, which can then be used for further chemical modifications or for studying protein-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of "this compound" (Predicted)
PropertyValue
Molecular FormulaC14H15NO4S
Molecular Weight297.34 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (DMSO, DMF), limited solubility in aqueous solutions
pKa (Carboxylic Acid)~4.5 - 5.0
Table 2: Representative Reaction Parameters for Bioconjugation
ParameterConditionTypical Yield
Carboxylic Acid Activation (NHS Ester Formation)
ReagentsEDC, NHS-
SolventAnhydrous DMF or DMSO>90% (in solution)
TemperatureRoom Temperature-
Reaction Time1-4 hours-
Conjugation to Antibody (Amide Bond Formation)
pH7.2 - 8.0-
Temperature4°C to Room Temperature50-80%
Reaction Time2-12 hours-
Molar Ratio (Linker:Antibody)5:1 to 20:1Drug-to-Antibody Ratio (DAR) of 2-4

Experimental Protocols

Protocol 1: Activation of "this compound" with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of the linker to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • "this compound"

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve "this compound" in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add NHS to the solution (1.5 equivalents relative to the linker).

  • Add EDC to the solution (1.5 equivalents relative to the linker).

  • Purge the reaction vial with argon or nitrogen gas and seal it.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • The resulting solution containing the activated linker-NHS ester can be used directly in the subsequent conjugation reaction.

Workflow for Carboxylic Acid Activation

G linker This compound in Anhydrous Solvent reagents Add EDC and NHS (1.5 equivalents each) linker->reagents Step 1 reaction React at Room Temperature (1-4 hours under inert atmosphere) reagents->reaction Step 2 activated_linker Activated Linker (NHS Ester) reaction->activated_linker Step 3

Caption: Workflow for the activation of the linker's carboxylic acid.

Protocol 2: Conjugation of the Activated Linker to an Antibody

This protocol outlines the conjugation of the activated "this compound"-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Antibody solution (e.g., in Phosphate Buffered Saline, PBS)

  • Activated "this compound"-NHS ester solution (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add the desired molar excess of the activated linker-NHS ester solution to the antibody solution. A typical starting point is a 10-fold molar excess.

  • Gently mix the reaction and incubate at 4°C or room temperature for 2-12 hours.

  • To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity (e.g., using UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE).

General Antibody Conjugation Workflow

G antibody Antibody in Reaction Buffer (pH 7.4-8.0) activated_linker Add Activated Linker (NHS Ester) antibody->activated_linker Step 1 conjugation Incubate at 4°C or RT (2-12 hours) activated_linker->conjugation Step 2 quenching Quench Reaction (Tris Buffer) conjugation->quenching Step 3 purification Purify Conjugate (SEC or Dialysis) quenching->purification Step 4 final_product Antibody-Linker Conjugate purification->final_product Step 5

Caption: Workflow for conjugating the activated linker to an antibody.

Protocol 3: Hypothetical Synthesis of a PROTAC

This protocol provides a conceptual workflow for using "this compound" to synthesize a PROTAC that targets a protein of interest (POI) for degradation via the Cereblon E3 ligase.

Materials:

  • "this compound"

  • A ligand for the protein of interest (POI-ligand) containing a primary amine.

  • EDC and NHS for activation (as in Protocol 1)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Activate the carboxylic acid of "this compound" using the procedure described in Protocol 1 to generate the NHS ester.

  • Dissolve the POI-ligand (with an amine handle) in a suitable anhydrous solvent.

  • Add the solution of the activated linker-NHS ester to the POI-ligand solution.

  • Stir the reaction at room temperature until the reaction is complete (monitor by LC-MS).

  • Purify the resulting PROTAC molecule using reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.

PROTAC Synthesis and Mechanism of Action

G cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action linker This compound activation Activation (EDC/NHS) linker->activation coupling Amide Coupling activation->coupling poi_ligand POI-Ligand (with amine) poi_ligand->coupling protac PROTAC Molecule coupling->protac ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ligase (Cereblon) e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Conceptual overview of PROTAC synthesis and its mechanism of action.

References

Application Notes and Protocols: "O-Phthalimide-C1-S-C5-acid" in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity "O-Phthalimide-C1-S-C5-acid" is not extensively documented in the reviewed scientific literature. The following application notes and protocols are based on the well-established roles of closely related phthalimide (B116566) derivatives, particularly those used as E3 ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs). The principles, protocols, and data are representative of this class of molecules in targeted drug delivery.

Introduction

Phthalimide derivatives are a cornerstone in modern medicinal chemistry, most notably for their role in targeted protein degradation.[1] The phthalimide moiety is a potent binder of the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[2] By incorporating a phthalimide group into a bifunctional molecule, researchers can hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3]

"this compound" represents a functionalized phthalimide, likely designed as a versatile linker for conjugation to a target protein ligand, forming a PROTAC. The carboxylic acid terminus allows for straightforward amide bond formation with an amine-containing ligand for the protein of interest (POI).

Key Features:

  • Phthalimide Moiety: Acts as a Cereblon (CRBN) E3 ligase ligand.

  • Linker: The "C1-S-C5" chain provides spatial separation between the E3 ligase and the target protein, a critical factor for efficient ternary complex formation.

  • Carboxylic Acid Terminus: Enables covalent conjugation to a ligand for a protein of interest.

Mechanism of Action in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The phthalimide moiety of "this compound" serves as the E3 ligase ligand. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Phthalimide-Linker-POI Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Workflow Start Starting Materials: - O-substituted Phthalimide - Thiol-C5-acid Reaction Nucleophilic Substitution Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product Logical_Components PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand (Phthalimide) POI Protein of Interest (POI) PROTAC:f0->POI Binds to E3_Ligase E3 Ligase (CRBN) PROTAC:f2->E3_Ligase Binds to Degradation Protein Degradation Proteasome Proteasome Degradation->Proteasome Mediated by

References

Application Notes and Protocols for "O-Phthalimide-C1-S-C5-acid" in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is a critical component that governs the PROTAC's efficacy by influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.[5][]

This document provides detailed application notes and protocols for the use of "O-Phthalimide-C1-S-C5-acid," a novel linker-E3 ligase ligand conjugate, in the development of PROTACs. The O-Phthalimide moiety serves as a ligand for the Cereblon (CRBN) E3 ligase, a widely utilized E3 ligase in PROTAC design due to the favorable drug-like properties of its ligands.[][8] The "-C1-S-C5-acid" linker, a thioalkane chain with a terminal carboxylic acid, offers a unique combination of structural features for optimizing PROTAC performance. The terminal carboxylic acid provides a convenient handle for conjugation to a POI ligand.[9]

Core Concepts and Mechanism of Action

The fundamental principle of a PROTAC incorporating "this compound" is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[][10] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to engage in further cycles of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to Warhead PROTAC PROTAC (with this compound) PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Binds to Phthalimide PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation: Performance Metrics

The efficacy of a PROTAC is evaluated based on several key quantitative parameters, most notably its ability to induce degradation of the target protein. These metrics are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.

ParameterDescriptionTypical Assay
DC50 The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[11]Western Blot, HiBiT Assay, ELISA
Dmax The maximum percentage of protein degradation achievable with a given PROTAC.[12]Western Blot, HiBiT Assay, ELISA
t1/2 of Degradation The time required to achieve 50% degradation of the target protein at a given PROTAC concentration.Time-course Western Blot or HiBiT Assay
Ternary Complex Kd The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex.NanoBRET, Co-Immunoprecipitation

Table 1: Key Performance Metrics for PROTAC Evaluation.

Below is a table with representative data for a hypothetical PROTAC utilizing the "this compound" linker to degrade a target protein (e.g., BRD4).

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)% BRD4 Degradation (HiBiT Assay)
0.15 ± 28 ± 3
125 ± 530 ± 4
1060 ± 765 ± 6
10092 ± 495 ± 3
100085 ± 688 ± 5

Table 2: Representative Degradation Data for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC via amide bond formation between the carboxylic acid of "this compound" and an amine-functionalized POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound + Amine-POI Ligand Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.
Protocol 2: Target Protein Degradation Assay (Western Blot)

This is a fundamental assay to confirm PROTAC-induced degradation of the target protein.[11]

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in a 6- or 12-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[9]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[11]

Materials:

  • Cells expressing the target protein

  • PROTAC

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (anti-CRBN) or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN coupled to protein A/G beads overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein. The detection of the POI in the CRBN immunoprecipitate confirms the formation of the ternary complex.

Experimental_Workflow cluster_exp Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis Degradation_Assay Degradation Assay (Western Blot / HiBiT) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (Co-IP / NanoBRET) Synthesis->Ternary_Complex_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Optimization SAR & Optimization DC50_Dmax->Optimization Mechanism_Confirmation Confirm Mechanism Ternary_Complex_Assay->Mechanism_Confirmation Mechanism_Confirmation->Optimization

References

Application Notes and Protocols: Synthesis of O-Phthalimide-C1-S-C5-acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of "O-Phthalimide-C1-S-C5-acid" and its derivatives. Phthalimide (B116566) derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a flexible thioether linkage and a terminal carboxylic acid group in the this compound scaffold offers opportunities for the development of novel therapeutic agents with potentially improved pharmacological profiles. These application notes describe a versatile synthetic route and suggest potential modifications to generate a library of analogs for structure-activity relationship (SAR) studies.

Introduction

Phthalimides are a class of compounds characterized by the isoindoline-1,3-dione moiety. They have a rich history in medicinal chemistry, with thalidomide (B1683933) being the most well-known, albeit controversial, example. Modern research has focused on developing novel phthalimide analogs with diverse therapeutic applications, including as anti-inflammatory, immunomodulatory, and anticancer agents.[1][2][3][4] The core structure of this compound combines the phthalimide pharmacophore with a thioether-linked pentanoic acid side chain. This design introduces several key features: the phthalimide group can interact with various biological targets, the thioether linkage provides metabolic stability and specific spatial orientation, and the terminal carboxylic acid allows for salt formation to improve solubility or can act as a handle for further derivatization.

This document outlines a robust synthetic pathway to access the parent compound and provides protocols for the synthesis of representative derivatives and analogs for screening in drug discovery programs.

Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule, this compound (more systematically named 5-(((1,3-dioxoisoindolin-2-yl)methyl)thio)pentanoic acid), is proposed via a two-step sequence starting from commercially available reagents. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(Mercaptomethyl)phthalimide cluster_step2 Step 2: Thioether Formation Phthalimide Phthalimide N_Chloromethylphthalimide N-(Chloromethyl)phthalimide Phthalimide->N_Chloromethylphthalimide Paraformaldehyde, Thionyl Chloride Isothiouronium_Salt Isothiouronium Salt N_Chloromethylphthalimide->Isothiouronium_Salt Thiourea (B124793) Thiourea Thiourea N_Mercaptomethylphthalimide N-(Mercaptomethyl)phthalimide Isothiouronium_Salt->N_Mercaptomethylphthalimide Hydrolysis (e.g., NaOH) Target_molecule This compound N_Mercaptomethylphthalimide->Target_molecule Base (e.g., K2CO3), DMF Bromo_acid 5-Bromopentanoic Acid Bromo_acid->Target_molecule

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1.1: Synthesis of N-(Chloromethyl)phthalimide

This procedure is adapted from established methods for the N-chloromethylation of imides.[5][6][7]

  • Materials:

    • Phthalimide

    • Paraformaldehyde

    • Thionyl chloride

    • Toluene (or other suitable inert solvent)

  • Procedure:

    • To a stirred suspension of phthalimide (1.0 eq) in toluene, add paraformaldehyde (1.2 eq).

    • Heat the mixture to 60-70 °C.

    • Slowly add thionyl chloride (1.1 eq) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum to yield N-(chloromethyl)phthalimide.

  • Expected Yield: 80-90%.

  • Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 1.2: Synthesis of N-(Mercaptomethyl)phthalimide

This protocol utilizes the formation of an isothiouronium salt followed by hydrolysis.

  • Materials:

  • Procedure:

    • Dissolve N-(chloromethyl)phthalimide (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 2-3 hours to form the isothiouronium salt. Monitor the reaction by TLC.

    • After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.

    • Stir the mixture at room temperature for 4-6 hours to effect hydrolysis.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The product will precipitate. Filter the solid, wash with water, and dry under vacuum to obtain N-(mercaptomethyl)phthalimide.

  • Expected Yield: 70-85%.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the bromide in 5-bromopentanoic acid by the thiolate of N-(mercaptomethyl)phthalimide.

  • Materials:

    • N-(Mercaptomethyl)phthalimide

    • 5-Bromopentanoic acid

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of N-(mercaptomethyl)phthalimide (1.0 eq) in DMF, add potassium carbonate (2.2 eq).

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add 5-bromopentanoic acid (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 60-75%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis of Derivatives and Analogs

The modular nature of this synthetic route allows for the straightforward generation of derivatives and analogs by modifying the starting materials.

Analogs with Modified Phthalimide Ring

Substituted phthalic anhydrides can be used in the initial step to introduce various functionalities on the aromatic ring of the phthalimide moiety.

Phthalimide_Analogs Substituted_Anhydride Substituted Phthalic Anhydride (e.g., 4-Nitro, 4-Methoxy) Substituted_Phthalimide_Acid Substituted O-Phthalimide- C1-S-C5-acid Analog Substituted_Anhydride->Substituted_Phthalimide_Acid Follows general synthetic route

Caption: Synthesis of phthalimide ring-substituted analogs.

Protocol Modification: Replace phthalimide with a substituted phthalimide (e.g., 4-nitrophthalimide (B147348) or 4-methoxyphthalimide) in Step 1.1 and follow the subsequent steps as outlined.

Table 1: Examples of Phthalimide Ring-Substituted Analogs

Compound IDR Group on PhthalimideSynthetic PrecursorPotential Biological Activity
Analog-A1 4-NO₂4-Nitrophthalic anhydrideAnticancer, Antimicrobial[8]
Analog-A2 4-OCH₃4-Methoxyphthalic anhydrideAnti-inflammatory
Analog-A3 4-Cl4-Chlorophthalic anhydrideAntimicrobial
Derivatives of the Carboxylic Acid Moiety

The terminal carboxylic acid of the parent compound can be readily converted into various functional groups, such as esters and amides.

Carboxylic_Acid_Derivatives Parent_Acid This compound Ester_Derivative Ester Derivative Parent_Acid->Ester_Derivative Alcohol, Acid catalyst Amide_Derivative Amide Derivative Parent_Acid->Amide_Derivative Amine, Coupling agent (e.g., EDC, HOBt)

Caption: Derivatization of the terminal carboxylic acid.

Protocol for Esterification (e.g., Methyl Ester):

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol for Amidation (e.g., with Benzylamine):

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add benzylamine (B48309) (1.1 eq) and a base such as triethylamine (B128534) (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Table 2: Examples of Carboxylic Acid Derivatives

Compound IDDerivative TypeReagentsPotential Application
Deriv-B1 Methyl EsterMethanol, H₂SO₄Prodrug, increased lipophilicity
Deriv-B2 Benzyl AmideBenzylamine, EDC, HOBtModulation of protein-protein interactions
Deriv-B3 Morpholine AmideMorpholine, EDC, HOBtImproved pharmacokinetic properties

Quantitative Data for Representative Compounds

The following table summarizes expected yields and representative biological data for structurally related phthalimide derivatives found in the literature. This data can serve as a benchmark for the newly synthesized compounds.

Table 3: Yields and Biological Activity of Related Phthalimide Derivatives

Compound DescriptionSynthetic Yield (%)Biological Activity AssayIC₅₀ / MICReference
N-substituted phthalimide analog75-85%Anti-inflammatory (NO inhibition in RAW264.7 cells)8.7 µg/mL[1]
N-phthaloyl amino acid derivative65-80%Antimicrobial (S. aureus)12.5 µg/mL[8]
N-phthaloyl amino acid derivative70-90%Antimicrobial (E. coli)25 µg/mL[2]
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid81%Intermediate for chiral isocoumarin (B1212949) synthesisNot reported[9]

Applications in Drug Discovery

The synthesized this compound derivatives and analogs can be screened for a variety of biological activities, leveraging the known pharmacological profile of the phthalimide scaffold.

  • Anti-inflammatory Agents: Phthalimide derivatives are known to modulate inflammatory pathways.[1] The new compounds can be tested in assays for the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenases (COX).

  • Antimicrobial Agents: The phthalimide core has been incorporated into various antimicrobial compounds.[2][8] The synthesized library can be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Certain phthalimide derivatives exhibit anticancer activity through various mechanisms, including anti-angiogenic and immunomodulatory effects. The novel compounds can be evaluated for their cytotoxicity against various cancer cell lines.

  • Anxiolytic Agents: Some phthalimide derivatives have shown potential as anxiolytic agents.[10] The synthesized compounds could be explored for their activity on the central nervous system.

The structural diversity generated through the proposed synthetic routes will be valuable for establishing structure-activity relationships and optimizing lead compounds for further drug development.

References

Application Notes: O-Phthalimide-C1-S-C5-acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: O-Phthalimide-C1-S-C5-acid

Synonym: 2-((((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione

Chemical Structure:

Molecular Formula: C₁₅H₁₇NO₄S

Molecular Weight: 323.37 g/mol

Applications:

This compound is a versatile molecule for use in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. The phthalimide (B116566) moiety is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory, immunomodulatory, and anti-cancer agents.[1][2][3] The thioether linkage and the terminal carboxylic acid group provide additional functionalities for specific interactions with target proteins, making this compound a valuable tool for screening against enzymes such as proteases, kinases, and histone deacetylases.

The lipophilic nature of the phthalimide group allows for good cell permeability, rendering the compound suitable for both biochemical and cell-based assays.[1] The terminal carboxylate can be used for conjugation to solid supports for affinity chromatography or for the development of fluorescent probes.

Disclaimer: The specific molecule "this compound" is a novel chemical entity for research purposes. The following protocols and data are representative examples based on the known activities of structurally related phthalimide derivatives and are intended to serve as a starting point for assay development.

High-Throughput Screening Protocols

HTS for Matrix Metalloproteinase (MMP) Inhibitors

Background: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. The carboxylic acid and thioether moieties of this compound can potentially interact with the active site of MMPs.

Assay Principle: A fluorescence resonance energy transfer (FRET) based assay is used to measure MMP activity. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for the MMP, flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the MMP, the donor and quencher are separated, leading to an increase in fluorescence.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

    • Enzyme Solution: Recombinant human MMP-9 (or other MMP of interest) diluted in Assay Buffer to a final concentration of 2X the desired concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Substrate Solution: FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in Assay Buffer to a final concentration of 2X the desired concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Test Compound: this compound serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

    • Positive Control: A known MMP inhibitor (e.g., GM6001) prepared similarly to the test compound.

    • Negative Control: Assay Buffer with the same percentage of DMSO as the test compound wells.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound, positive control, or negative control to the appropriate wells.

    • Add 10 µL of the 2X Enzyme Solution to all wells.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the 2X Substrate Solution to all wells.

    • Monitor the increase in fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (v_compound - v_blank) / (v_negative_control - v_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compoundMMP-9FRET8.51.198
GM6001 (Control)MMP-9FRET0.021.0100

Table 1: Representative quantitative data for this compound in an MMP-9 inhibition assay. Data are illustrative.

Cell-Based HTS for Inhibitors of the TGF-β Signaling Pathway

Background: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in various cellular processes, and its dysregulation is associated with cancer and fibrosis.[4][5] Phthalimide derivatives have been investigated as inhibitors of this pathway.[4][5]

Assay Principle: This assay utilizes a cell line stably expressing a TGF-β responsive reporter gene, such as a luciferase gene under the control of a SMAD-responsive promoter. Inhibition of the TGF-β pathway will result in a decrease in luciferase expression.

Experimental Protocol:

  • Cell Culture:

    • Maintain HEK293T cells stably expressing a SMAD-responsive luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Procedure (384-well plate format):

    • Seed 5,000 cells per well in 20 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 5 µL of the compound dilutions to the cells.

    • Stimulate the cells by adding 5 µL of TGF-β1 ligand (final concentration 1 ng/mL).

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the TGF-β induced signal for each compound concentration.

    • Determine the IC₅₀ value by fitting the dose-response curve.

Data Presentation:

CompoundCell LineTarget PathwayAssay TypeIC₅₀ (µM)
This compoundHEK293T-SMAD-LucTGF-β/SMADReporter Gene12.3
SB431542 (Control)HEK293T-SMAD-LucTGF-β/SMADReporter Gene0.1

Table 2: Representative quantitative data for this compound in a TGF-β pathway inhibition assay. Data are illustrative.

Visualizations

G Workflow for MMP Inhibition HTS cluster_0 Assay Preparation cluster_1 HTS Execution cluster_2 Data Analysis A Compound Dilution (this compound) C Dispense Compound/ Controls to Plate A->C B Enzyme & Substrate Preparation D Add Enzyme (Incubate) B->D C->D E Add Substrate (Start Reaction) D->E F Read Fluorescence E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Generate Dose-Response Curve & IC50 H->I

Caption: High-throughput screening workflow for identifying MMP inhibitors.

G TGF-β Signaling Pathway and Point of Inhibition cluster_0 TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding SMAD SMAD2/3 Receptor->SMAD Phosphorylation Complex SMAD2/3/4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Inhibitor This compound Inhibitor->Receptor Inhibition

Caption: Simplified TGF-β signaling pathway and the potential inhibitory action of this compound.

References

Application Notes and Protocols: O-Phthalimide-C1-S-C5-acid in Bioconjugation and as a Potential Scaffold for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Phthalimide-C1-S-C5-acid, chemically known as 6-(N-Phthalimidoylmethylthio)hexanoic acid (MFH), is a hapten characterized by a terminal carboxylic acid group.[1][2][3] This functional group makes it suitable for covalent conjugation to primary amine groups present on proteins and other biomolecules. While the direct application of this compound in "click chemistry" is not extensively documented in scientific literature, its structure serves as a valuable backbone that can be hypothetically modified for such applications. Click chemistry offers a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates.[4][5][6]

This document provides an overview of the established use of this compound in bioconjugation and presents a hypothetical protocol for its adaptation for use in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Established Application: Bioconjugation via Carboxylic Acid-Amine Coupling

The primary application of this compound is in the design of antigens and for bioconjugation.[1][2] The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This is a common strategy for attaching small molecules (haptens) to larger carrier proteins to elicit an immune response or for labeling purposes.

Experimental Workflow: Protein Conjugation

G cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation to Protein cluster_purification Purification A This compound C Activated NHS Ester A->C Reaction B EDC/NHS B->C Reagents E Conjugated Protein C->E Amide Bond Formation D Protein with Primary Amines (e.g., Lysine) D->E F Purification (e.g., Dialysis, SEC) E->F G Purified Conjugate F->G

Caption: Workflow for conjugating this compound to a protein.

Protocol: EDC/NHS Coupling to a Carrier Protein

This protocol describes a general method for conjugating this compound to a carrier protein such as Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Carrier Protein (e.g., BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-5.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching Buffer: Hydroxylamine or Tris Buffer (1 M, pH 8.5)

  • Purification: Dialysis tubing or size-exclusion chromatography (SEC) column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in Activation Buffer to the desired concentration (e.g., 10 mM).

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Dissolve the carrier protein in Conjugation Buffer (e.g., 10 mg/mL).

    • Add the activated this compound solution to the protein solution. The molar ratio of hapten to protein can be varied to achieve the desired degree of labeling.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a suitable SEC column.

Hypothetical Application in Click Chemistry

To be utilized in click chemistry, this compound would first need to be functionalized with a "click-active" moiety, such as an azide (B81097) or a terminal alkyne. The following section outlines a hypothetical workflow and protocol for modifying the compound for use in a CuAAC reaction.

Proposed Synthetic Modification for Click Chemistry

The carboxylic acid group of this compound can be reacted with an amine-containing azide or alkyne linker to introduce the click functionality.

G cluster_modification Synthetic Modification cluster_click_reaction Click Chemistry (CuAAC) A This compound C EDC/NHS Coupling A->C B Amine-PEG-Azide B->C D Azide-Functionalized Phthalimide (B116566) Derivative C->D G Clicked Bioconjugate D->G Triazole Linkage Formation E Alkyne-labeled Biomolecule E->G F Cu(I) Catalyst, Ligand F->G Catalysis

Caption: Hypothetical workflow for modifying and using this compound in click chemistry.

Hypothetical Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol assumes the successful synthesis of an azide-functionalized this compound derivative.

Materials:

  • Azide-functionalized this compound

  • Alkyne-modified protein in PBS

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized Phthalimide: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 50 mM in water.

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, combine CuSO₄ and THPTA at a 1:5 molar ratio.

  • Click Reaction:

    • To the alkyne-modified protein solution (e.g., 1 mg/mL in PBS), add the azide-functionalized phthalimide derivative to the desired final concentration (e.g., 100 µM).

    • Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove excess reagents and byproducts using dialysis, SEC, or spin filtration.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the described protocols.

Table 1: Parameters for EDC/NHS Protein Conjugation

Parameter Value
pH (Activation) 4.5 - 5.0
pH (Conjugation) 7.2 - 8.0
EDC:NHS:Hapten Ratio 1.5 : 1.5 : 1
Reaction Time (Activation) 15 - 30 min
Reaction Time (Conjugation) 2 - 4 hours at RT or overnight at 4°C

| Quenching Agent | Hydroxylamine or Tris |

Table 2: Hypothetical Parameters for CuAAC Reaction

Parameter Typical Concentration
Alkyne-Biomolecule 1 - 100 µM
Azide-Phthalimide 10 - 500 µM
Copper(II) Sulfate 50 - 200 µM
THPTA Ligand 250 - 1000 µM
Sodium Ascorbate 1 - 5 mM

| Reaction Time | 1 - 4 hours at RT |

Conclusion

This compound is a well-established hapten for bioconjugation via its carboxylic acid group. While not a direct participant in click chemistry in its native form, its chemical structure provides a scaffold that can be readily modified to incorporate click-active functional groups. The provided hypothetical workflow and protocol illustrate how such a modification would enable its use in powerful click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition, for precise and efficient biomolecular labeling and conjugation. Researchers and drug development professionals can leverage the principles outlined here to expand the utility of this and similar molecules in modern bioconjugation strategies.

References

Troubleshooting & Optimization

Technical Support Center: O-Phthalimide-C1-S-C5-acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of O-Phthalimide-C1-S-C5-acid, a critical hapten for use in immunoassays and as a component in Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis of this compound, also known as 6-(N-Phthalimidoylmethylthio)hexanoic acid, involves a nucleophilic substitution (SN2) reaction. This is typically achieved by reacting N-(chloromethyl)phthalimide with 6-mercaptohexanoic acid in the presence of a suitable base and solvent.

Q2: What are the critical parameters affecting the yield of this synthesis?

Several factors can significantly impact the final yield:

  • Purity of Reactants: The purity of 6-mercaptohexanoic acid is crucial, as it can readily oxidize to form disulfide impurities.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the thiol.[1]

  • Choice of Base: A non-nucleophilic base is preferred to deprotonate the thiol without competing in the substitution reaction.

  • Solvent Selection: The solvent should be able to dissolve the reactants and be appropriate for the reaction temperature.

  • Temperature Control: Maintaining an optimal reaction temperature is key to ensuring a reasonable reaction rate while minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase should be developed to clearly separate the starting materials from the desired product. Staining with potassium permanganate (B83412) can be effective for visualizing the thiol and thioether spots.

Q4: What are the common impurities, and how can they be removed?

Common impurities include unreacted starting materials, the disulfide of 6-mercaptohexanoic acid, and potentially over-alkylated products. Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Optimization
Low or No Product Formation 1. Inactive Thiol: The 6-mercaptohexanoic acid may have oxidized to a disulfide. 2. Insufficiently Basic Conditions: The thiol may not be fully deprotonated to the more nucleophilic thiolate. 3. Poor Quality N-(chloromethyl)phthalimide: The starting material may be degraded. 4. Incorrect Solvent: The reactants may not be fully dissolved.1. Thiol Quality: Use freshly opened or purified 6-mercaptohexanoic acid. Consider running a test reaction on a small scale. 2. Base Selection: Ensure an appropriate base (e.g., triethylamine (B128534), diisopropylethylamine) is used in a slight excess (1.1-1.2 equivalents). 3. Starting Material Check: Verify the purity of N-(chloromethyl)phthalimide by melting point or NMR spectroscopy. 4. Solvent Optimization: Use a solvent in which all reactants are soluble, such as DMF, acetonitrile, or THF.
Formation of a Significant Amount of Disulfide Byproduct 1. Presence of Oxygen: The reaction is sensitive to atmospheric oxygen, which can oxidize the thiol.[1]1. Inert Atmosphere: Deoxygenate the solvent and reactants by bubbling with an inert gas (e.g., argon or nitrogen) before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment.[1]
Multiple Unidentified Spots on TLC 1. Side Reactions: Unwanted side reactions may be occurring due to high temperatures or reactive impurities. 2. Degradation of Product: The product might be unstable under the reaction or workup conditions.1. Temperature Control: Run the reaction at a lower temperature for a longer period.[1] 2. Purification of Starting Materials: Ensure the purity of all reagents before use. 3. Mild Workup: Use a mild aqueous workup and avoid extreme pH conditions if possible.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar retention factors on TLC.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.

Experimental Protocols

Synthesis of this compound

Materials:

  • N-(chloromethyl)phthalimide

  • 6-mercaptohexanoic acid

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexanes

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-mercaptohexanoic acid (1.0 eq).

  • Dissolve the thiol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve N-(chloromethyl)phthalimide (1.05 eq) in anhydrous DMF.

  • Add the N-(chloromethyl)phthalimide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start thiol Dissolve 6-mercaptohexanoic acid in anhydrous DMF start->thiol base Add Triethylamine at 0°C thiol->base reaction Combine reactants and stir at RT base->reaction electrophile Dissolve N-(chloromethyl)phthalimide in anhydrous DMF electrophile->reaction monitor Monitor by TLC reaction->monitor quench Quench with 1M HCl monitor->quench If reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed thiol_ox Thiol Oxidation? start->thiol_ox base_issue Incomplete Deprotonation? start->base_issue reagent_purity Poor Reagent Quality? start->reagent_purity temp_issue Suboptimal Temperature? start->temp_issue inert_atm Use Inert Atmosphere thiol_ox->inert_atm check_base Verify Base & Stoichiometry base_issue->check_base check_reagents Check Reagent Purity reagent_purity->check_reagents optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp

Caption: Troubleshooting logic for low yield in the synthesis.

References

"O-Phthalimide-C1-S-C5-acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of O-Phthalimide-C1-S-C5-acid.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of "this compound" and what are its key chemical properties relevant to purification?

A1: The name "this compound" suggests a molecule containing a phthalimide (B116566) group, a C1 linker, a sulfur atom (likely as a thioether), and a C5 carboxylic acid chain. A plausible structure is 2-(((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione.

Key properties for purification include:

  • Acidic Carboxylic Acid Group: Allows for manipulation of solubility based on pH, making it suitable for acid-base extraction.

  • Polar Phthalimide Group: Contributes to the overall polarity of the molecule.

  • Thioether Linkage: May be susceptible to oxidation to sulfoxide (B87167) or sulfone, creating impurities.

  • High Molecular Weight and Polarity: Suggests that the compound may be a solid at room temperature with low solubility in non-polar organic solvents.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted Starting Materials: Such as phthalimide, the halogenated C1-S-C5-acid precursor, or the thiol-containing C5-acid.

  • Oxidized Byproducts: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which will have different polarities.

  • Hydrolysis Products: The phthalimide group can undergo hydrolysis under strongly acidic or basic conditions to form phthalamic acid derivatives.

  • Disulfide Byproducts: If a thiol precursor is used, oxidative coupling can lead to disulfide formation.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water with an acid modifier (like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Solution
Low recovery after acid-base extraction.Incomplete protonation or deprotonation of the carboxylic acid, leading to partitioning into the wrong layer.Ensure the pH of the aqueous layer is adjusted to at least 2 units above the pKa of the carboxylic acid (~4-5) when extracting with base, and at least 2 units below the pKa when acidifying to extract with an organic solvent. Use a pH meter for accurate measurement.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Low recovery after column chromatography.The compound is too polar and is not eluting from the silica (B1680970) gel.Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica. Consider using a more polar solvent system or switching to a different stationary phase like alumina (B75360) or reversed-phase silica.
The product is adsorbing irreversibly to the stationary phase.Pre-treat the silica gel with the eluent before loading the sample.
Low yield after recrystallization.The chosen solvent is too good, and the compound remains dissolved even at low temperatures.Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. A co-solvent system (e.g., ethanol/water) can be effective.
The product is precipitating as an oil rather than crystals.Slow down the cooling rate. Try dissolving the oil in a minimum amount of hot solvent and adding a poor solvent (anti-solvent) dropwise until turbidity appears, then allow it to cool slowly.
Issue 2: Persistent Impurities in the Final Product
Symptom Possible Cause Solution
An extra spot is observed on TLC that is more polar than the product.Oxidation of the thioether to sulfoxide.Minimize exposure to oxidizing agents and heat. Purification by column chromatography should separate the more polar sulfoxide.
Multiple spots on TLC with similar Rf values.Presence of structurally similar impurities or isomers.Optimize the mobile phase for TLC and column chromatography to achieve better separation. A gradient elution in column chromatography may be necessary. Consider using a different stationary phase.
The product is discolored (e.g., yellow or brown).Presence of colored impurities from starting materials or degradation.Treat a solution of the product with activated carbon before a final recrystallization or filtration step.
Broad peaks in HPLC analysis.Co-eluting impurities or interaction of the carboxylic acid with the stationary phase.Add an acid modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape. Optimize the gradient and flow rate.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Purity (by HPLC) Yield Throughput Key Considerations
Acid-Base Extraction75-85%80-90%HighGood for initial cleanup; may not remove structurally similar impurities.
Column Chromatography (Silica Gel)>95%60-75%LowEffective for removing polar and non-polar impurities. Requires careful solvent selection.
Recrystallization>98%50-70% (per cycle)MediumExcellent for final polishing; requires finding a suitable solvent system.
Preparative HPLC>99%40-60%Very LowFor achieving very high purity on a small scale.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (B1210297).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The product will move to the aqueous layer as its carboxylate salt.

  • Organic Wash: Wash the combined aqueous layers with ethyl acetate (2 x 30 mL) to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The product should precipitate out or be ready for extraction.

  • Product Extraction: Extract the product back into an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%) with 1% acetic acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.

  • Packing and Loading: Pack the column with silica gel in the initial eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the solvent gradient, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures). A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup abe_out Partially Purified Product abe->abe_out cc Column Chromatography abe_out->cc Separation of Impurities cc_out Pure Fractions cc->cc_out recryst Recrystallization cc_out->recryst Final Polishing final Pure Product (>98%) recryst->final

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure Persistent Impurities? start->impure abe_yield Acid-Base Extraction? low_yield->abe_yield Yes cc_yield Column Chromatography? low_yield->cc_yield Yes recryst_yield Recrystallization? low_yield->recryst_yield Yes oxidation Polar Impurity? impure->oxidation Yes isomers Similar Rf Impurities? impure->isomers Yes color Discoloration? impure->color Yes check_ph Check pH Control abe_yield->check_ph change_eluent Modify Eluent (add acid) cc_yield->change_eluent new_solvent Find Better Solvent System recryst_yield->new_solvent sulfoxide Likely Sulfoxide oxidation->sulfoxide optimize_cc Optimize Chromatography isomers->optimize_cc charcoal Use Activated Carbon color->charcoal

Caption: Troubleshooting decision tree for purification challenges.

"O-Phthalimide-C1-S-C5-acid" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Phthalimide-C1-S-C5-acid

This guide provides troubleshooting advice and frequently asked questions regarding the stability of "this compound" in aqueous solutions. Given the non-standard nomenclature, this document assumes the structure to be 2-(((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione , a plausible interpretation based on the compound's name. The primary stability concerns for this molecule are the hydrolysis of the phthalimide (B116566) ring and the oxidation of the thioether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of "this compound" that is assumed in this guide?

A1: The name suggests a molecule containing a phthalimide group, a one-carbon (C1) linker, a sulfur atom (S), and a five-carbon (C5) carboxylic acid. The most chemically plausible structure is 2-(((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione . The phthalimide group is connected via its nitrogen atom to a methyl group, which is then linked through a sulfur atom to a 5-carboxypentyl chain.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The two main degradation pathways are:

  • pH-Dependent Hydrolysis: The phthalimide ring can be hydrolyzed, primarily under basic conditions, to open the ring and form a phthalamic acid derivative. This process is generally much slower at neutral or acidic pH.

  • Oxidation: The thioether (-S-) linkage is susceptible to oxidation, which can form a sulfoxide (B87167) and, subsequently, a sulfone. This can be accelerated by the presence of oxidizing agents, metal ions, or prolonged exposure to air.

Q3: How does pH affect the stability of the compound?

A3: The compound's stability is highly dependent on the pH of the aqueous solution. The phthalimide group is most stable at a slightly acidic to neutral pH (pH 4-7). As the pH becomes more alkaline (pH > 8), the rate of hydrolysis increases significantly. The carboxylic acid group will be deprotonated at physiological pH, which may influence solubility but has a lesser direct effect on the core instability mechanisms.

Q4: What is the expected shelf-life of the compound in different aqueous buffers?

A4: The shelf-life is highly variable. In a carefully prepared, de-gassed, and sealed buffer at pH 6-7 and stored at 4°C, the compound may be stable for several days to weeks. However, in an alkaline buffer (e.g., pH 8.5) at room temperature, significant degradation can occur within hours. For long-term storage, it is recommended to keep the compound as a dry solid or a stock solution in an anhydrous organic solvent like DMSO.

Troubleshooting Guide

Problem 1: My compound is rapidly losing activity or showing degradation in my aqueous assay buffer.

  • Possible Cause 1: High pH of the Buffer.

    • Solution: Check the pH of your buffer. If it is above 7.5, consider lowering it if your experimental conditions permit. The rate of phthalimide hydrolysis increases dramatically at higher pH values.

  • Possible Cause 2: Presence of Oxidizing Species.

    • Solution: Ensure your buffer is prepared with high-purity water and reagents. If possible, de-gas the buffer by sparging with nitrogen or argon before use to remove dissolved oxygen, which can contribute to thioether oxidation. Avoid sources of metal ion contamination.

  • Possible Cause 3: Elevated Temperature.

    • Solution: Perform experiments at the lowest practical temperature. If possible, run assays on ice or at 4°C. Avoid repeated freeze-thaw cycles of aqueous solutions.

Problem 2: I see unexpected peaks in my HPLC or LC-MS analysis. What could they be?

  • Possible Cause: Degradation Products.

    • Solution: The primary degradation products will have different masses and retention times. The table below lists the expected mass shifts for the most common degradation products, which can help in their identification by mass spectrometry.

Table 1: Potential Degradation Products and Their Mass Changes

Degradation Pathway Product Description Mass Change (vs. Parent) Notes
Hydrolysis Phthalamic Acid Derivative +18 Da (H₂O addition) This is the result of the phthalimide ring opening.
Oxidation Sulfoxide +16 Da (O addition) The first oxidation product of the thioether.

| Oxidation | Sulfone | +32 Da (O₂ addition) | The second oxidation product of the thioether. |

Problem 3: The compound has poor solubility in my aqueous buffer.

  • Possible Cause: Compound Aggregation or Precipitation.

    • Solution: The carboxylic acid group should aid solubility at neutral or basic pH where it is deprotonated. If you are using an acidic buffer, the compound may be less soluble. Consider preparing a high-concentration stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

Diagrams

A This compound (Parent Compound) B Phthalamic Acid Derivative (Hydrolysis Product, +18 Da) A->B H₂O (High pH) C Sulfoxide (Oxidation Product, +16 Da) A->C [O] (e.g., air, H₂O₂) D Sulfone (Oxidation Product, +32 Da) C->D [O]

Caption: Primary degradation pathways of the parent compound.

start Observed Compound Instability (e.g., loss of activity, new peaks in LC-MS) check_ph Step 1: Check Buffer pH Is pH > 7.5? start->check_ph lower_ph Action: Lower buffer pH to 6.0-7.4 if possible check_ph->lower_ph Yes check_o2 Step 2: Check for Oxidation Was the buffer de-gassed? Are there oxidizing agents present? check_ph->check_o2 No lower_ph->check_o2 degas Action: Use de-gassed buffers. Prepare solutions fresh before use. check_o2->degas Yes check_temp Step 3: Check Temperature Are experiments run at RT or 37°C? check_o2->check_temp No degas->check_temp lower_temp Action: Reduce temperature. Run assays on ice or at 4°C. check_temp->lower_temp Yes stable Stability Improved check_temp->stable No lower_temp->stable

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes how to prepare an aqueous solution of the compound while minimizing immediate degradation.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • High-purity water (e.g., Milli-Q)

    • Buffer components (e.g., phosphate, MES)

    • Nitrogen or Argon gas source

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound by dissolving the solid in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Store this stock solution at -20°C or -80°C under an inert atmosphere.

    • Prepare the desired aqueous buffer (e.g., 50 mM Phosphate buffer). Adjust the pH to a value between 6.0 and 7.4.

    • To minimize oxidation, de-gas the aqueous buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.

    • Just before use, perform a serial dilution of the DMSO stock solution into the de-gassed aqueous buffer to achieve the final desired concentration.

    • Keep the final aqueous solution on ice and use it within a few hours of preparation.

Protocol 2: Assessing Compound Stability by HPLC-MS

This protocol provides a method to quantify the stability of the compound over time at a specific pH and temperature.

  • Workflow Overview:

    prep Prepare aqueous solution of compound in target buffer t0 Take T=0 sample (Immediately analyze) prep->t0 incubate Incubate solution at desired temperature (e.g., 37°C) t0->incubate sample Take samples at various time points (e.g., 1, 2, 4, 8, 24h) incubate->sample analyze Analyze all samples by HPLC-MS sample->analyze plot Plot % remaining parent compound vs. time analyze->plot

    Caption: Experimental workflow for a stability study.

  • Procedure:

    • Prepare a solution of the compound in the desired aqueous buffer (e.g., 10 µM in pH 7.4 PBS) following Protocol 1.

    • Immediately take a "T=0" aliquot, mix it 1:1 with cold acetonitrile (B52724) to quench any reaction, and store at 4°C until analysis.

    • Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them with cold acetonitrile as in step 2.

    • Analyze all samples by a validated HPLC-MS method. The HPLC method should be able to separate the parent compound from its potential degradation products.

    • Integrate the peak area of the parent compound for each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and calculate the compound's half-life (t₁/₂) under the tested conditions.

Table 2: Example Stability Data in 50 mM Phosphate Buffer at 25°C

pH Half-life (t₁/₂) Primary Degradation Product
5.0 > 7 days (Minimal Degradation)
7.4 ~ 48 hours Phthalamic Acid & Sulfoxide
8.5 ~ 3 hours Phthalamic Acid

Note: This is illustrative data based on typical behavior for such compounds. Actual stability should be determined experimentally.

"O-Phthalimide-C1-S-C5-acid" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Phthalimide-C1-S-C5-acid (MFH)

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or 6-(N-Phthalimidoylmethylthio)hexanoic acid (MFH), is a small molecule known as a hapten.[1][2][3] By itself, it is generally non-immunogenic. Its primary application is in immunology for the development of specific antibodies.[2][4] It contains a carboxyl group at the end of a spacer arm, which allows it to be covalently conjugated to larger carrier proteins, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][3] This hapten-carrier conjugate can then be used to immunize animals to produce antibodies that specifically recognize the this compound hapten.

Q2: How do I conjugate this compound to a carrier protein?

The most common method for conjugating a carboxyl-containing hapten like this compound to a carrier protein is through carbodiimide (B86325) chemistry, often using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS). This two-step process activates the carboxyl group of the hapten, which then reacts with primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein to form a stable amide bond.

Q3: What are some potential issues I might encounter during the conjugation process?

Potential issues include:

  • Low conjugation efficiency: This can result from suboptimal pH, inactive reagents, or insufficient molar excess of the hapten.

  • Protein precipitation: High concentrations of organic solvents (used to dissolve the hapten) or excessive modification of the carrier protein can lead to its precipitation.

  • Inconsistent hapten-to-carrier ratio: This can affect the immunogenicity of the resulting conjugate and the specificity of the antibodies produced.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Suboptimal pH of the reaction buffer (ideal is typically pH 7.2-8.0 for amine coupling). 2. Inactive EDC/NHS reagents due to hydrolysis. 3. Insufficient molar excess of hapten to carrier protein.1. Ensure the reaction buffer is freshly prepared and the pH is verified. 2. Use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use. 3. Increase the molar ratio of hapten to carrier protein. A common starting point is a 20- to 50-fold molar excess of hapten.
Carrier Protein Precipitation 1. The hapten is dissolved in an organic solvent (e.g., DMSO, DMF) that is not well tolerated by the carrier protein. 2. Over-conjugation leading to significant changes in protein conformation and solubility.1. Minimize the volume of organic solvent used to dissolve the hapten (typically <10% of the total reaction volume). Add the hapten solution dropwise to the protein solution while gently stirring. 2. Reduce the molar excess of the hapten or shorten the reaction time.
Difficulty Confirming Conjugation 1. The analytical method used is not sensitive enough to detect the change in the protein.1. Use multiple methods for confirmation. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a highly effective method to determine the number of hapten molecules conjugated per protein molecule. 2. A UV-Vis spectrophotometric shift, if the hapten has a chromophore, can also be used.

Experimental Protocols

Protocol: Conjugation of this compound to a Carrier Protein (e.g., BSA) using EDC/NHS Chemistry

Materials:

  • This compound (MFH)

  • Carrier Protein (e.g., Bovine Serum Albumin - BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Dialysis tubing or desalting column

Procedure:

  • Activation of Hapten:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in Coupling Buffer.

    • Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to protein can be varied, but a 20:1 to 50:1 ratio is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated hapten. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.

  • Confirmation of Conjugation:

    • Characterize the conjugate using methods such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Visualizations

experimental_workflow cluster_activation Step 1: Hapten Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis hapten This compound activated_hapten NHS-activated Hapten hapten->activated_hapten 15-30 min Room Temp reagents EDC + NHS in Activation Buffer reagents->activated_hapten conjugate Hapten-Carrier Conjugate activated_hapten->conjugate 2 hrs RT or Overnight 4°C carrier Carrier Protein (e.g., BSA) in Coupling Buffer carrier->conjugate purification Dialysis or Desalting Column conjugate->purification analysis MALDI-TOF MS purification->analysis

Caption: Workflow for Hapten-Carrier Conjugation.

signaling_pathway cluster_activation Hapten Activation cluster_coupling Amide Bond Formation Hapten_COOH Hapten-COOH Intermediate O-acylisourea intermediate Hapten_COOH->Intermediate + EDC EDC EDC->Intermediate Hapten_NHS Hapten-NHS Ester (Amine-reactive) Intermediate->Hapten_NHS + NHS NHS NHS->Hapten_NHS Conjugate Hapten-CO-NH-Protein (Stable Amide Bond) Hapten_NHS->Conjugate + Protein_NH2 Protein-NH2 (Lysine residue) Protein_NH2->Conjugate

References

"O-Phthalimide-C1-S-C5-acid" optimizing reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phthalimide-C1-S-C5-acid, also known as 6-(N-Phthalimidoylmethylthio)hexanoic acid (MFH).[1][2][3] This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to optimize reaction conditions involving this versatile linker molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 6-(N-Phthalimidoylmethylthio)hexanoic acid, is a chemical compound often used as a hapten or a bifunctional linker in chemical synthesis.[1][2] It features a terminal carboxylic acid group and a phthalimide-protected primary amine, making it suitable for conjugation with other molecules.

Q2: What are the primary applications of this molecule?

A2: The molecule's structure, with a carboxylic acid at one end and a protected amine at the other, makes it ideal for use in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can react with free amine groups on proteins or other molecules to form stable amide bonds, while the phthalimide (B116566) group can be later removed to reveal a primary amine for subsequent reactions.[1][4]

Q3: What are the main challenges when working with this molecule?

A3: Common challenges include achieving high yields in amide coupling reactions and ensuring complete and mild deprotection of the phthalimide group without affecting other functional groups in the molecule.[5][6][7] Optimizing stoichiometry, reagent purity, and reaction conditions is crucial for success.

Q4: Which amide coupling reagents are recommended for the carboxylic acid group?

A4: Standard peptide coupling reagents are effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and combinations like EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for reaction with amines.[5]

Q5: What are the most effective methods for deprotecting the phthalimide group?

A5: The choice of deprotection method depends on the sensitivity of the overall molecule. Traditional hydrazinolysis is effective but can be harsh.[8] A milder, two-stage, one-flask method using sodium borohydride (B1222165) (NaBH₄) followed by acetic acid is often preferred as it proceeds under near-neutral conditions and minimizes the risk of racemization.[7][9][10]

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses common issues encountered when reacting the terminal carboxylic acid of this compound with an amine-containing molecule.

Q: My amide coupling reaction is showing low yield or has failed. What are the possible causes and how can I fix it?

A: Low yields in amide coupling are a frequent challenge. A systematic approach to troubleshooting is recommended.[5]

G start Low Amide Coupling Yield reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Reagents OK reagent_sol Use fresh, anhydrous reagents. Handle under inert atmosphere (Ar/N2). Verify purity of starting materials. reagent_check->reagent_sol Issue Found stoichiometry_check Step 3: Check Stoichiometry conditions_check->stoichiometry_check Conditions OK conditions_sol Ensure reactants are fully dissolved (use co-solvents like DMF/DMSO). Optimize temperature (try 0°C to RT, or gentle heating to 40-50°C). Monitor reaction by LC-MS to find optimal time (2-24h). conditions_check->conditions_sol Issue Found stoichiometry_sol Use slight excess of carboxylic acid (1.1-1.5 eq). Ensure sufficient coupling reagent (1.1-1.5 eq). Use adequate base (2-3 eq) to neutralize acid byproducts. stoichiometry_check->stoichiometry_sol Issue Found success Improved Yield stoichiometry_check->success Stoichiometry OK reagent_sol->success conditions_sol->success stoichiometry_sol->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.[5][6]
Data Presentation: Recommended Amide Coupling Conditions

The following table summarizes key parameters and their typical ranges for amide coupling reactions in the context of PROTAC synthesis.[5]

ParameterRecommended Ratio/ConditionRationale & Remarks
Stoichiometry
Amine : Carboxylic Acid1 : 1.1-1.5A slight excess of the acid component helps drive the reaction to completion.[5]
Coupling Reagent : Amine1.1-1.5 : 1Ensures complete activation of the carboxylic acid.[5]
Base (e.g., DIPEA) : Amine2-3 : 1Neutralizes acidic byproducts generated during the reaction.[5]
Reaction Conditions
SolventAnhydrous DMF, DCM, NMPProper solubility and inertness of the solvent are critical for reaction success.[5]
Temperature0 °C to Room TemperatureRoom temperature is usually sufficient. Gentle heating (40-50 °C) may help with difficult couplings.[6]
Reaction Time2-24 hoursProgress should be monitored by LC-MS to determine the optimal time and avoid degradation from prolonged reaction.[5]
Typical Yields20-70%Yields are highly dependent on the complexity and scale of the substrates.[5]

Troubleshooting Guide: Phthalimide Deprotection

This guide addresses common issues encountered when removing the phthalimide protecting group to liberate the primary amine.

Q: I am observing incomplete deprotection or degradation of my product. What are the best methods and conditions?

A: The choice of deprotection method is critical. While traditional hydrazinolysis is common, milder methods can prevent side reactions and are particularly useful for sensitive substrates.[8][9]

G start Phthalimide-Protected Amine (R-NPhth) finish Primary Amine (R-NH2) start->finish Hydrazine (N2H4) THF, RT, 4h [Pros: Effective] [Cons: Harsh] start->finish NaBH4 / 2-propanol, then Acetic Acid, 80°C [Pros: Very Mild, Avoids Racemization] [Cons: Two-stage] start->finish AMA (NH4OH/MeNH2) RT, 10 min [Pros: Very Fast] [Cons: Requires specific reagent prep]

Caption: Comparison of common phthalimide deprotection methods.[8][9][11]
Data Presentation: Comparison of Phthalimide Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Hydrazinolysis Aqueous Hydrazine (40 eq.) in THF. Stirred for 4h at room temperature.[8]Effective and widely used.Can be harsh and may cleave other sensitive functional groups. Hydrazine is toxic.
Sodium Borohydride Reduction 1. NaBH₄ in 2-propanol/H₂O for 24h. 2. Acetic acid, heated to 80°C for 2h.[7][9]Exceptionally mild, near-neutral conditions.[9] Avoids racemization, making it ideal for chiral centers.[7][9]Two-stage process with a longer initial reaction time.
AMA Deprotection Ammonium hydroxide (B78521) / Methylamine (1:1 aq.). 10 minutes at room temperature.[11]Extremely fast, suitable for high-throughput synthesis.May not be compatible with base-labile groups.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general guideline for coupling this compound with an amine-functionalized molecule.[5]

Materials:

  • This compound (1.2 eq)

  • Amine-functionalized molecule (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.[5]

  • Add DIPEA to the reaction mixture and stir for an additional 5 minutes.[5]

  • In a separate flask, dissolve the amine-functionalized molecule in anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed.[5]

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Phthalimide Deprotection using Sodium Borohydride (NaBH₄)

This protocol describes the mild, two-stage deprotection of the phthalimide group.[7][9]

Materials:

  • Phthalimide-protected compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (5.0 eq)

  • 2-Propanol and Water (6:1 v/v mixture)

  • Glacial Acetic Acid

  • Dowex 50 (H⁺) ion-exchange resin (for purification)

Procedure:

  • Dissolve the phthalimide-protected compound in the 2-propanol/water solvent mixture.

  • To the stirred solution, add NaBH₄ portion-wise.

  • Stir the reaction for 24 hours at room temperature. Monitor by TLC or LC-MS to confirm the consumption of starting material.[7]

  • Carefully add glacial acetic acid to quench the excess NaBH₄.

  • Once the foaming subsides, heat the reaction mixture to 80°C for 2 hours to induce lactonization and release the amine.[7]

  • Cool the reaction mixture and purify. A common method is to load the crude mixture onto a Dowex 50 (H⁺) column, wash with water to remove the phthalide (B148349) byproduct, and then elute the desired amine product with an aqueous ammonia (B1221849) solution.[7]

References

"O-Phthalimide-C1-S-C5-acid" troubleshooting poor cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor cell permeability with "O-Phthalimide-C1-S-C5-acid". The following information is designed to help you diagnose the underlying issues and suggest strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell permeability of my this compound compound?

Poor cell permeability is a common challenge that can often be predicted by a compound's physicochemical properties. The structure of this compound, featuring a phthalimide (B116566) headgroup and a terminal carboxylic acid, presents several potential barriers to passively diffusing across the lipid bilayer of a cell membrane.

Potential Causes:

  • High Polarity and Negative Charge: The terminal carboxylic acid group is expected to be deprotonated and thus negatively charged at physiological pH (around 7.4). Charged molecules cannot easily cross the lipophilic interior of the cell membrane, which is a primary reason for poor passive diffusion.[1]

  • High Polar Surface Area (PSA): The presence of two carbonyl groups in the phthalimide ring and the carboxylic acid group contributes to a high PSA. A higher PSA is associated with lower membrane permeability as it indicates a preference for interacting with the aqueous environment over the lipid membrane.[1]

  • Hydrogen Bonding Capacity: The imide nitrogen can act as a hydrogen bond donor, while the multiple oxygen atoms act as acceptors. A high number of hydrogen bonds with surrounding water molecules must be broken for the compound to enter the lipid membrane, which is energetically unfavorable.[2]

  • Molecular Weight: While the core structure is not excessively large, derivatives and conjugates can exceed the 500 Dalton threshold often associated with decreased permeability.[2]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, reducing its intracellular concentration even if it can cross the membrane initially.[2][3]

The following table summarizes key physicochemical properties that influence cell permeability, often referred to as Lipinski's Rule of Five.

ParameterGuideline for Good PermeabilityLikely Property of this compound
Molecular Weight (MW) < 500 DaLikely Compliant (depending on full structure)
LogP (Lipophilicity) -1 to 5Potentially Low (due to polar groups)
Hydrogen Bond Donors ≤ 51 (the imide N-H)
Hydrogen Bond Acceptors ≤ 10≥ 4 (carbonyl and carboxyl oxygens)
Polar Surface Area (PSA) < 140 ŲPotentially High
Charge at pH 7.4 NeutralAnionic (Negatively Charged)
Q2: How can I experimentally confirm and quantify the poor permeability of my compound?

A tiered approach using standard in vitro assays is recommended to diagnose the specific permeability issue.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective first step to isolate and assess passive permeability without the complication of active transporters.[3][4]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This model provides a more comprehensive assessment as it evaluates both passive diffusion and active transport, including the effects of efflux pumps.[3] By measuring permeability in both directions (apical to basolateral and basolateral to apical), an Efflux Ratio (ER) can be calculated. An ER greater than 2 strongly suggests your compound is a substrate for active efflux.[2]

Below is a workflow to diagnose permeability issues.

G cluster_0 cluster_1 Permeability Assessment cluster_2 Diagnosis cluster_3 Troubleshooting Strategy A Observe Poor Activity in Cell-Based Assay B Run PAMPA Assay A->B Step 1: Assess Passive Permeability D Low Pe (Poor Passive Diffusion) B->D Result E High Pe (Good Passive Diffusion) B->E Result C Run Caco-2 Assay (Bidirectional) F Low Papp (A-B) High Efflux Ratio (>2) C->F Result G High Papp (A-B) Low Efflux Ratio (<2) C->G Result H Medicinal Chemistry: - Prodrug Strategy (Esterification) - SAR to lower PSA / optimize LogP D->H E->C Step 2: Assess Active Transport I Confirm Efflux Involvement: - Re-run Caco-2 with Inhibitors - Modify structure to evade transporters F->I J Permeability is not the primary issue. Investigate other factors (e.g., target engagement, metabolic stability). G->J

Workflow for troubleshooting poor cell permeability.
Q3: My compound has low permeability in the PAMPA assay. What strategies can I use to improve its passive diffusion?

A low result in the PAMPA assay points directly to a problem with the compound's intrinsic ability to cross a lipid membrane, likely due to the negatively charged carboxylic acid. The most effective approach is chemical modification to mask this polar group.

Medicinal Chemistry Approaches:

  • Prodrug Strategy: The most common strategy is to convert the carboxylic acid into a neutral, more lipophilic ester.[5] This ester can passively diffuse across the cell membrane and is then cleaved by intracellular esterases to release the active carboxylic acid compound inside the cell.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify other parts of the molecule, such as the linker, to reduce the overall polar surface area or optimize the lipophilicity (LogP).[3]

Prodrug Strategy for Carboxylic AcidAdvantage
Methyl or Ethyl Ester Simple to synthesize, often effective.
Acyloxymethyl Ester Can have faster cleavage rates.
Amino Acid Conjugate May target specific transporters.

The diagram below illustrates the ester prodrug concept.

G cluster_1 Cell Membrane cluster_2 Intracellular Space compound O-Phthalimide-C1-S-C5-COOH (Charged, Impermeable) prodrug O-Phthalimide-C1-S-C5-COOR (Neutral, Permeable Prodrug) membrane_label Passive Diffusion compound->membrane_label Blocked active_form O-Phthalimide-C1-S-C5-COOH (Active Compound) prodrug->active_form Intracellular Esterases

Prodrug strategy to enhance cell permeability.
Q4: My compound showed good permeability in PAMPA, but poor accumulation in Caco-2 cells with a high efflux ratio. What does this mean?

This combination of results is a classic sign that your compound is a substrate for active efflux transporters. While the compound has the right physicochemical properties to diffuse across a membrane (as shown by PAMPA), it is actively pumped out of the cells by proteins like P-gp, leading to low net accumulation.[2]

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement: Rerun the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.[2] A significant increase in the apical-to-basolateral permeability (and a corresponding decrease in the efflux ratio) in the presence of the inhibitor confirms that your compound is an efflux substrate.

  • Identify the Specific Transporter: Use more specific inhibitors if available to pinpoint which transporter (e.g., P-gp, BCRP, MRPs) is responsible for the efflux.

Strategies for Overcoming Efflux:

  • Medicinal Chemistry: Modify the compound's structure to reduce its recognition by the efflux transporter. This is often a challenging but highly effective long-term solution.

  • Formulation-Based Approaches: Co-administer the compound with a P-gp inhibitor. This is more common in preclinical studies and requires careful consideration of potential drug-drug interactions in a therapeutic context.[6]

  • Nanoparticle Formulation: Encapsulating the drug in nanoparticles can sometimes help it bypass efflux pumps and enter the cell via endocytosis.[6][7]

Detailed Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing compound permeability across Caco-2 cell monolayers.

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Seed cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[3]

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.[3]

    • Incubate at 37°C with gentle shaking.[3]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.[3]

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[3]

  • Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated analytical method, such as LC-MS/MS.[3]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B).

Cellular Uptake Assay Protocol

This protocol measures the intracellular concentration of a compound.

  • Cell Culture: Plate a relevant cell line at a known density in a multi-well plate and allow cells to adhere overnight.

  • Dosing: Remove the culture medium and add a medium containing the test compound at the desired concentration.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis:

    • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Lyse the cells using a suitable method, such as adding a lysis buffer (e.g., RIPA buffer) or a solvent like methanol/acetonitrile.[3]

  • Sample Analysis:

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS or a fluorescence-based method if the compound is labeled.[3]

    • Normalize the result to the protein concentration in the lysate (determined by a BCA assay) to report the amount of compound per milligram of protein.

References

"O-Phthalimide-C1-S-C5-acid" addressing solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with "O-Phthalimide-C1-S-C5-acid" in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I've observed precipitation of my compound in my DMSO stock solution upon storage. What could be the cause?

A2: Precipitation upon storage can be due to several factors:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation.

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of certain organic compounds.[2][3]

Q3: Can I use co-solvents with DMSO to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common strategy. For acidic compounds, the addition of a small amount of an aqueous buffer or even water can sometimes improve solubility by promoting salt formation.[2] However, the ideal co-solvent and its ratio to DMSO must be determined empirically for your specific experimental needs, as it can also decrease solubility in some cases.

Q4: Are there alternative solvents to DMSO for this compound?

A4: If DMSO proves to be an unsuitable solvent, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered.[1][3] For certain applications, protic solvents like ethanol (B145695) or specific buffer systems might also be viable, though this depends heavily on the experimental context.[4]

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in DMSO at room temperature.
  • Initial Troubleshooting Steps:

    • Increase Sonication Time: Ensure the sample is being adequately vortexed or sonicated.

    • Gentle Heating: Warm the solution to 37-50°C. Many compounds exhibit increased solubility at higher temperatures.[1] Be cautious and ensure your compound is stable at the applied temperature.

    • Prepare a More Dilute Stock: Attempt to prepare a stock solution at a lower concentration.

  • Advanced Troubleshooting:

    • Co-Solvent Addition: Add a small percentage (e.g., 1-10%) of water or an appropriate buffer to the DMSO to see if this improves solubility.

    • pH Adjustment: For acidic compounds, a slight increase in pH via the addition of a basic solution can enhance solubility by forming a more soluble salt. This should be done with caution to avoid degradation of the compound.

Issue 2: The compound dissolves initially but crashes out of solution when added to aqueous media for cell-based assays.
  • Initial Troubleshooting Steps:

    • Lower the Final Concentration: The final concentration in the aqueous media may be above the compound's solubility limit in that mixed-solvent system.

    • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the aqueous media, try a serial dilution approach, gradually increasing the proportion of the aqueous component.

  • Advanced Troubleshooting:

    • Use of Surfactants: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Pluronic F-68, Tween 80) in the final aqueous medium to help maintain solubility.

    • Formulation Development: For in-vivo or complex in-vitro models, exploring formulation strategies such as liposomes or cyclodextrin (B1172386) complexes may be necessary.

Quantitative Data Summary

The following table presents solubility data for terephthalic acid, a structurally related dicarboxylic acid, in various solvents to provide a comparative reference.

SolventTemperature (°C)Solubility (g / 100g solvent)Reference
Water250.0017[1]
Methanol250.1[1]
N,N-Dimethylformamide (DMF)257.4[1]
Dimethyl Sulfoxide (DMSO)2520.0[1]

Experimental Protocols

Protocol for Enhancing Solubility Using a Co-Solvent Approach
  • Preparation:

    • Accurately weigh 1 mg of this compound into a sterile microcentrifuge tube.

    • Prepare a 90:10 (v/v) solution of DMSO and sterile water.

  • Dissolution:

    • Add 100 µL of the 90:10 DMSO:water co-solvent to the microcentrifuge tube containing the compound.

    • Vortex the tube for 2 minutes.

    • Sonicate the sample in a water bath for 10 minutes.

  • Observation and Adjustment:

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound is not fully dissolved, gently warm the solution to 40°C for 5-10 minutes and repeat the vortexing and sonication steps.

    • If solubility is still an issue, prepare a fresh sample and test different co-solvent ratios (e.g., 80:20 DMSO:water).

Visualizations

experimental_workflow start Start: Weigh Compound add_dmso Add DMSO start->add_dmso vortex Vortex / Sonicate add_dmso->vortex observe Observe Solubility vortex->observe soluble Fully Soluble: Proceed with Experiment observe->soluble Yes not_soluble observe->not_soluble No heat Gentle Heating (37°C) not_soluble->heat add_cosolvent Add Co-Solvent (e.g., Water) not_soluble->add_cosolvent re_observe Re-observe Solubility heat->re_observe add_cosolvent->re_observe re_observe->soluble Yes still_not_soluble Consider Alternative Solvent re_observe->still_not_soluble No

Caption: A flowchart of the experimental workflow for troubleshooting solubility issues.

signaling_pathway compound This compound receptor Target Receptor compound->receptor Inhibition kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway inhibited by this compound.

References

"O-Phthalimide-C1-S-C5-acid" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with "O-Phthalimide-C1-S-C5-acid" and similar linker compounds.

"this compound" is a bifunctional molecule featuring a phthalimide (B116566) group, commonly used in the synthesis of primary amines via the Gabriel synthesis, connected through a short linker containing a thioether to a pentanoic acid.[1] Such molecules are often employed as linkers in the development of therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where consistency is critical for reproducible pharmacological activity.[2][3]

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield and purity of our synthesized "this compound" batches. What are the likely causes?

A1: Batch-to-batch variability in the synthesis of complex small molecules can stem from several factors. For phthalimide derivatives, common causes include:

  • Reagent Quality: Inconsistent purity of starting materials like phthalic anhydride (B1165640), the amine precursor, or the thio-acid component can lead to variable reaction outcomes.[4]

  • Reaction Conditions: Minor deviations in reaction temperature, time, or mixing efficiency can impact the reaction kinetics and lead to the formation of impurities.[5]

  • Solvent Purity: The presence of water or other impurities in the solvents can interfere with the reaction, particularly in moisture-sensitive steps.

  • Work-up and Purification: Inconsistencies in the extraction, washing, and purification (e.g., crystallization, chromatography) steps can result in varying levels of purity.[5]

Q2: How can we improve the reproducibility of our synthesis protocol?

A2: To enhance reproducibility, consider the following:

  • Standardize Protocols: Ensure that all experimental parameters are well-documented and strictly followed for each batch.

  • Characterize Starting Materials: Use reagents from the same supplier and lot number where possible. Qualify new batches of starting materials before use.

  • Control Reaction Environment: Use an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.

  • Optimize Purification: Develop a robust purification protocol. High-Performance Liquid Chromatography (HPLC) is often used for final purification to ensure high purity.

Q3: What are the recommended analytical techniques for characterizing "this compound" and ensuring batch consistency?

A3: A combination of analytical methods should be employed to confirm the structure and purity of each batch:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.[6]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) is preferred for obtaining the exact mass.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. It is crucial to develop a validated HPLC method for accurate quantification of the main peak and any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the phthalimide carbonyls and the carboxylic acid.[6]

Troubleshooting Guides

Issue 1: Inconsistent Purity Profile by HPLC Across Batches
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor reaction progress by Thin Layer Chromatography (TLC) or HPLC.[5]Ensure the reaction is run for a sufficient amount of time. If the reaction stalls, consider re-evaluating the reaction conditions (temperature, catalyst).
Side Product Formation Analyze impurities by LC-MS to identify their structures.Modify reaction conditions to minimize side reactions. This could involve changing the base, solvent, or temperature.
Degradation during Work-up or Purification Assess the stability of the compound under the purification conditions (e.g., pH, temperature). Phthalimide groups can be susceptible to hydrolysis under strong basic or acidic conditions.[7]Use milder conditions for work-up and purification. For example, use a buffered aqueous solution for extractions.
Variable HPLC Method Performance Check HPLC system suitability parameters (e.g., peak shape, resolution, retention time stability).Ensure the HPLC method is robust. This includes controlling the mobile phase pH with a suitable buffer and ensuring proper column equilibration.
Issue 2: Poor Solubility and Handling Issues
Potential Cause Troubleshooting Step Recommended Action
Compound Aggregation Visually inspect solutions for precipitates. Use dynamic light scattering (DLS) to check for aggregates.Sonication or gentle heating may help dissolve the compound. For biological assays, the inclusion of a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 might be necessary, but its compatibility should be verified.[8]
Incorrect Solvent Test the solubility of the compound in a range of solvents.Prepare stock solutions in a solvent in which the compound is highly soluble, such as DMSO. For aqueous buffers, ensure the final concentration of the organic solvent is low and does not affect the experiment.[9]
Hygroscopicity Store the compound in a desiccator.Minimize the exposure of the solid compound to the atmosphere.

Experimental Protocols

General Protocol for Synthesis of Phthalimide Derivatives

The synthesis of N-substituted phthalimides is commonly achieved through the condensation of phthalic anhydride with a primary amine.[4] For a molecule like "this compound," a multi-step synthesis would be required. A key step would be the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[1]

Example: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)

  • Deprotonation: Dissolve phthalimide in a suitable solvent (e.g., DMF) and treat it with a base like potassium carbonate or potassium hydroxide (B78521) to form potassium phthalimide.[1]

  • Alkylation: Add the desired alkyl halide (e.g., a C1-linker attached to the S-C5-acid precursor) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress using TLC or HPLC.[5]

  • Work-up: After the reaction is complete, cool the mixture, and perform an appropriate work-up, which may include precipitation, filtration, and extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quality Control Workflow

A robust quality control workflow is essential for minimizing batch-to-batch variability.

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_storage Storage Start Raw Materials Synthesis Chemical Synthesis Start->Synthesis Purification Crude Purification Synthesis->Purification QC_Check Initial QC (TLC, LC-MS) Purification->QC_Check QC_Check->Synthesis Fails Final_Purification Final Purification (HPLC) QC_Check->Final_Purification Meets preliminary specs Final_QC Final QC (NMR, HR-MS, HPLC Purity) Final_Purification->Final_QC Final_QC->Final_Purification Fails Release Batch Release Final_QC->Release Passes all specs Storage Store under controlled conditions Release->Storage

A generalized workflow for synthesis and quality control.

Signaling Pathways and Experimental Workflows

The primary role of a molecule like "this compound" is likely as a component of a larger molecule, such as a PROTAC. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (containing linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated POI Degradation POI Degradation Proteasome->Degradation

General mechanism of action for a PROTAC.

By implementing stringent controls throughout the synthesis and characterization process, researchers can significantly reduce batch-to-batch variability, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: O-Phthalimide-C1-S-C5-acid Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of O-Phthalimide-C1-S-C5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of "this compound" that might impact its analytical behavior?

A1: "this compound" is a molecule with distinct chemical moieties that influence its analytical properties:

  • Phthalimide Group: A planar, aromatic, and hydrophobic group that allows for strong UV absorbance, making UV-based detection in HPLC/UPLC a viable option.

  • Thioether Linkage (-S-): The sulfur atom in the linker is susceptible to oxidation, potentially forming sulfoxide (B87167) and sulfone derivatives. This can be a source of instability and may lead to the appearance of additional peaks in chromatograms.

  • Carboxylic Acid Group (-COOH): This terminal acidic group makes the molecule's solubility and chromatographic retention pH-dependent. At pH values above its pKa, the molecule will be deprotonated and more polar, while at pH values below its pKa, it will be neutral and less polar. This group can also interact with active sites on silica-based columns, potentially causing peak tailing.

  • Flexible Linker: The C1-S-C5 linker provides flexibility to the molecule, but its hydrophobic nature, combined with the polar carboxylic acid, gives the molecule amphipathic properties that can sometimes lead to challenging chromatographic behavior.

Q2: My "this compound" sample shows poor solubility in common HPLC mobile phases. What can I do?

A2: Solubility issues are common with molecules that have both hydrophobic and hydrophilic centers. Here are some suggestions:

  • Sample Diluent: Ensure your sample diluent is compatible with the initial mobile phase conditions. A mismatch can cause the sample to precipitate on the column. Using a diluent with a slightly higher organic content than the initial mobile phase can sometimes help, but be cautious of effects on peak shape. For this molecule, a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of DMSO or DMF to aid initial dissolution, is a good starting point.

  • pH Adjustment: The carboxylic acid group means that solubility is pH-dependent. For reversed-phase chromatography, working at a pH above the pKa of the carboxylic acid (typically > 4-5) will deprotonate it, increasing its aqueous solubility.

  • Organic Solvents: If solubility in aqueous solutions is low, consider using organic-rich diluents like 100% acetonitrile or methanol, or dissolving the sample in a small amount of DMSO before diluting with the mobile phase. Be mindful of the injection volume when using strong solvents to avoid peak distortion.

Q3: I am observing multiple peaks in my chromatogram for a supposedly pure sample. What could be the cause?

A3: The appearance of multiple peaks can stem from several sources:

  • Degradation: The thioether linkage is prone to oxidation to the corresponding sulfoxide and sulfone. This can occur during sample preparation, storage, or even on the autosampler. It is advisable to prepare samples fresh and store them at low temperatures, protected from light.

  • Isomers: Depending on the synthesis, there might be positional isomers that are not fully separated.

  • Column Contamination: Carryover from previous injections can lead to "ghost peaks". A proper column wash protocol is essential.

  • Injection Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting or broadening.

Troubleshooting Guides

HPLC/UPLC Method Development Issues

This section provides guidance on common issues encountered during HPLC/UPLC analysis of "this compound".

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape is a frequent challenge, especially for molecules with acidic groups like "this compound".

  • Peak Tailing:

    • Cause: Secondary interactions between the negatively charged silanols on the silica (B1680970) backbone of the column and the molecule. The carboxylic acid can also chelate with trace metals in the column packing or system.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) will protonate the carboxylic acid, reducing its interaction with silanols.

      • Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.

      • Use a Modern Column: Employ end-capped columns or those with a modified surface chemistry (e.g., hybrid silica) that have fewer accessible silanol (B1196071) groups.

      • Increase Ionic Strength: Adding a buffer (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or acetate) can help mask silanol interactions.

  • Peak Fronting:

    • Cause: Often due to column overloading or injecting the sample in a solvent that is too strong.

    • Solution:

      • Reduce Sample Concentration: Dilute the sample and reinject.

      • Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Broad Peaks:

    • Cause: Can be due to a variety of factors including high dead volume in the system, column degradation, or slow kinetics of interaction with the stationary phase.

    • Solution:

      • Check System Connections: Ensure all fittings are secure and tubing is of the correct internal diameter to minimize dead volume.

      • Column Health: Check the column's efficiency with a standard compound. If it's degraded, replace it.

      • Optimize Temperature: Increasing the column temperature can improve peak shape and reduce viscosity.

start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing fronting Is the peak fronting? tailing->fronting No ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->ph_adjust Yes broad Is the peak broad? fronting->broad No reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes check_system Check System for Dead Volume broad->check_system Yes end Peak Shape Improved broad->end No chelator Add Chelator (e.g., EDTA) ph_adjust->chelator new_column Use Modern End-Capped or Hybrid Column chelator->new_column new_column->end match_solvent Match Injection Solvent to Mobile Phase reduce_conc->match_solvent match_solvent->end column_health Check Column Health check_system->column_health column_health->end

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Issue 2: Appearance of New Peaks Upon Sample Standing

  • Cause: The thioether moiety is susceptible to oxidation, forming sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. This can be accelerated by exposure to air, light, or trace metals.

  • Solution:

    • Fresh Sample Preparation: Always analyze samples as soon as possible after preparation.

    • Storage Conditions: If storage is necessary, keep samples in amber vials at low temperatures (2-8 °C or -20 °C) and consider purging with an inert gas like nitrogen or argon.

    • Antioxidants: In some cases, adding a small amount of an antioxidant to the sample diluent can be beneficial, but this should be done with caution as it may interfere with the analysis.

parent This compound (Thioether) sulfoxide Sulfoxide Derivative (+16 Da) parent->sulfoxide Oxidation sulfone Sulfone Derivative (+32 Da) sulfoxide->sulfone Further Oxidation

Caption: Oxidation pathway of the thioether linkage.

LC-MS Method Development Issues

Issue 1: Poor Ionization or Low Sensitivity

  • Cause: The molecule's ability to ionize depends on the mobile phase composition and the ionization source settings.

  • Solution:

    • Ionization Mode: The carboxylic acid makes the molecule suitable for negative ion mode electrospray ionization (ESI-), where it will be detected as the [M-H]⁻ ion. However, depending on the rest of the molecule, positive ion mode (ESI+) might also work, potentially forming [M+H]⁺ or [M+Na]⁺ adducts. It's recommended to screen both modes.

    • Mobile Phase Additives:

      • For ESI+ , use additives like 0.1% formic acid or 5-10 mM ammonium formate.

      • For ESI- , use additives like 0.1% acetic acid, 5-10 mM ammonium acetate, or 0.05% ammonia (B1221849) solution. Avoid trifluoroacetic acid (TFA) as it can cause significant ion suppression.

    • Source Parameter Optimization: Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature.

Data Presentation

Table 1: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationModeEffect on ChromatographyEffect on MS
Formic Acid0.1%PositiveGood peak shape for acids (suppresses ionization)Promotes [M+H]⁺ formation
Acetic Acid0.1%NegativeBuffers pH, can improve peak shapePromotes [M-H]⁻ formation
Ammonium Formate5-10 mMPositive/NegativeProvides ionic strength, good bufferGood for both modes, less ion suppression than TFA
Ammonium Acetate5-10 mMNegativeGood buffer for neutral to basic pHPromotes [M-H]⁻ and adduct formation
Trifluoroacetic Acid (TFA)0.05-0.1%PositiveExcellent for peak shapeCauses significant ion suppression

Table 2: Potential Ions for "this compound" in LC-MS

Assuming a hypothetical molecular weight (MW) of 351.4 g/mol .

Ionization ModeIonm/z (calculated)Comments
ESI+[M+H]⁺352.4Protonated molecule
ESI+[M+Na]⁺374.4Sodium adduct, common with glass vials/buffers
ESI+[M+K]⁺390.5Potassium adduct
ESI-[M-H]⁻350.4Deprotonated molecule, likely most abundant in ESI-
ESI-[M+Cl]⁻386.4Chloride adduct, possible with chlorinated solvents

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm and 254 nm (phthalimide has strong absorbance in this region)

  • Sample Diluent: 50:50 Acetonitrile:Water

Protocol 2: General Purpose LC-MS Method

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: ESI, scanning both positive and negative modes

  • Source Parameters (example):

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

start Define Analytical Target Profile lit_search Literature Search & Property Assessment (Solubility, pKa, UV spectra) start->lit_search tech_select Select Technique (e.g., HPLC-UV, LC-MS) lit_search->tech_select initial_dev Initial Method Development tech_select->initial_dev col_screen Column Screening (C18, Phenyl-Hexyl, etc.) initial_dev->col_screen mp_screen Mobile Phase Screening (ACN vs MeOH, pH, Additives) col_screen->mp_screen optimization Method Optimization mp_screen->optimization grad_opt Gradient Optimization optimization->grad_opt temp_opt Temperature Optimization grad_opt->temp_opt flow_opt Flow Rate Optimization temp_opt->flow_opt validation Method Validation (as per ICH guidelines) flow_opt->validation

Technical Support Center: O-Phthalimide-C1-S-C5-acid Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "O-Phthalimide-C1-S-C5-acid" and identifying its degradation products.

Disclaimer: The chemical name "this compound" is ambiguous. For this guide, we will assume the structure to be 2-((((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione) . This guide is based on the general principles of phthalimide (B116566) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the cleavage of the phthalimide group. This can occur through several mechanisms, including hydrolysis (under acidic or basic conditions) and hydrazinolysis.[1][2][3] Under oxidative stress, the thioether linkage may also be susceptible to oxidation.

Q2: What are the major expected degradation products?

A2: The major degradation products depend on the degradation conditions:

  • Hydrolysis (Acidic or Basic): The primary products are phthalic acid and the corresponding primary amine, S-(aminomethyl)pentanoic acid . Under milder basic conditions, partial hydrolysis may yield phthalamic acid derivatives .[2][4]

  • Hydrazinolysis: This reaction yields the primary amine and phthalhydrazide (B32825) .[1][5]

  • Oxidation: The thioether sulfur can be oxidized to a sulfoxide or a sulfone .

Q3: How can I monitor the progress of the degradation reaction?

A3: The progress of the degradation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[6][7]

Troubleshooting Guide

Q1: I am observing incomplete degradation of my compound during hydrolysis. What could be the cause?

A1: Incomplete hydrolysis of the phthalimide group can be due to several factors:

  • Insufficiently harsh conditions: Basic hydrolysis of phthalimides often requires harsh conditions to proceed to completion.[1]

  • Reaction time: The hydrolysis might be slow and require a longer reaction time.

  • Temperature: Higher temperatures are often necessary for acidic or basic hydrolysis.[1]

Solution:

  • Increase the concentration of the acid or base.

  • Extend the reaction time and monitor the progress by TLC or HPLC.

  • Increase the reaction temperature (e.g., reflux).

Q2: I am seeing multiple unexpected spots on my TLC plate after degradation. What are they?

A2: Unexpected spots could be intermediate products or side products.

  • Under basic hydrolysis, you might be observing the intermediate phthalamic acid derivative from the cleavage of only one of the imide bonds.

  • If performing oxidative degradation, you could be seeing both the sulfoxide and sulfone forms of the molecule.

Solution:

  • Use two-dimensional TLC to improve separation.

  • Employ LC-MS to identify the mass of the unknown spots and elucidate their structures.[6][8][9]

Q3: My desired primary amine degradation product seems to be unstable or is giving a low yield. What can I do?

A3: The stability of the resulting primary amine can be an issue.

  • pH: The amine may be unstable at the pH of the workup.

  • Extraction issues: The amine might be highly polar and difficult to extract from an aqueous phase.

Solution:

  • During workup after basic hydrolysis, acidify the solution to protonate the amine, which may improve its stability.[1]

  • For extraction, use a suitable organic solvent and adjust the pH of the aqueous layer to ensure the amine is in its free base form for better partitioning into the organic layer.[1]

  • Consider using a milder deprotection method like hydrazinolysis or reductive cleavage with sodium borohydride, which can be more suitable for sensitive substrates.[1][4]

Data Presentation

Table 1: Comparison of Common Phthalimide Cleavage Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Hydrazinolysis Hydrazine (B178648) hydrate (B1144303)Ethanol (B145695), reflux, 1-4 hoursMild, neutral conditions, high yieldHydrazine is toxic
Basic Hydrolysis Sodium hydroxideAqueous/alcoholic solution, reflux, several hoursInexpensive reagentsHarsh conditions, may affect other functional groups
Acidic Hydrolysis Concentrated HClAqueous solution, reflux, prolonged heatingSimple workupVery harsh conditions, slow reaction
Reductive Cleavage Sodium borohydride, then acid2-propanol, then acetic acidGentle, near-neutral conditionsTwo-stage, one-flask procedure

Experimental Protocols

Protocol 1: Hydrolysis of this compound under Basic Conditions

  • Dissolve this compound in an appropriate solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl. This will protonate the amine and precipitate the phthalic acid.

  • Filter the mixture to remove the precipitated phthalic acid.

  • Make the filtrate basic with a NaOH solution to deprotonate the amine salt.

  • Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).[1]

Protocol 2: Hydrazinolysis of this compound

  • Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of starting material) in a round-bottom flask.[1]

  • Add hydrazine hydrate (1.2-1.5 equiv).[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then acidify with concentrated HCl.[1]

  • Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.[1]

  • Cool the mixture and filter off the phthalhydrazide precipitate.[1]

  • The desired amine will be in the filtrate as its hydrochloride salt.

Visualizations

DegradationPathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_hydrazinolysis Hydrazinolysis cluster_oxidation Oxidation Parent This compound PhthalicAcid Phthalic Acid Parent->PhthalicAcid H+/H2O or OH-/H2O Amine S-(aminomethyl)pentanoic acid Parent->Amine H+/H2O or OH-/H2O Phthalhydrazide Phthalhydrazide Parent->Phthalhydrazide N2H4 Amine2 S-(aminomethyl)pentanoic acid Parent->Amine2 N2H4 Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Start Start: Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Monitor Monitor Reaction (TLC, HPLC) Stress->Monitor Workup Reaction Workup and Product Isolation Monitor->Workup Analyze Analyze Products (LC-MS, NMR) Workup->Analyze Identify Identify Degradation Products and Pathway Analyze->Identify End End: Characterization Complete Identify->End

Caption: Experimental workflow for degradation product identification.

TroubleshootingFlow rect_node rect_node Start Incomplete Degradation? Increase_Conditions Increase reaction time, temperature, or reagent concentration Start->Increase_Conditions Yes Unexpected_Products Unexpected Products? Start->Unexpected_Products No Change_Method Consider alternative method (e.g., Hydrazinolysis) Increase_Conditions->Change_Method Still incomplete LCMS_Analysis Perform LC-MS analysis to identify mass of unknowns Unexpected_Products->LCMS_Analysis Yes Low_Yield Low Product Yield? Unexpected_Products->Low_Yield No Optimize_Workup Optimize workup procedure (pH adjustment, extraction solvent) Low_Yield->Optimize_Workup Yes

References

Validation & Comparative

The Architect's Blueprint: A Comparative Guide to PROTAC Linkers with a Focus on Phthalimide-Thioether-Acid Constructs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), this guide provides a comparative analysis of linker classes. We will explore the potential characteristics of a hypothetical "O-Phthalimide-C1-S-C5-acid" linker motif in contrast with established linker technologies, supported by experimental data from literature to inform the rational design of next-generation protein degraders.

In the intricate world of targeted protein degradation, PROTACs have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC's structure is a tripartite alliance: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that bridges the two.[2] Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[3][4]

While a specific PROTAC linker named "this compound" is not prominently documented in scientific literature, its constituent parts—a phthalimide-based moiety for E3 ligase recruitment, a thioether bond, and an acid terminus for conjugation—represent key chemical features in PROTAC design. This guide will, therefore, analyze the potential contributions of these features in comparison to widely-used linker classes such as polyethylene (B3416737) glycol (PEG) and alkyl chains.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[3]

The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation
PROTAC Ligand SystemLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
JQ1-PomalidomidePEG9>5000<20[2]
JQ1-PomalidomidePEG12<0.5>90[2]
JQ1-PomalidomidePEG16>5000<20[2]
JQ1-VHLAlkyl1223~90[5]
JQ1-VHLPEG124.9>95[5]

This data illustrates the critical importance of linker length, where even small variations can lead to a dramatic loss of degradation activity. It also shows that for the same length, a PEG linker can be more potent than an alkyl linker.

Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation
PROTAC Ligand SystemLinker TypeDC50 (nM)Dmax (%)Metabolic Half-life (mins)Reference
Ibrutinib-PomalidomideFlexible (PEG-based)25>90<30[6]
Ibrutinib-PomalidomideRigid (Piperazine-based)5>95>145[6]

This table highlights how rigid linkers can enhance both potency and metabolic stability compared to their flexible counterparts.

The "Phthalimide-Thioether-Acid" Linker Motif in Focus

Let's dissect the components of the hypothetical "this compound" linker:

  • Phthalimide (B116566) Moiety : This is a well-established chemical scaffold for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] Ligands like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are based on this structure. The point of linker attachment to the phthalimide ring is crucial and can affect the stability and degradation profile of the resulting PROTAC.[9]

  • Thioether Linkage : The inclusion of a sulfur atom to create a thioether bond (C-S-C) can influence the linker's properties. Compared to a simple alkyl chain, a thioether bond can introduce a slight bend in the linker and may alter its polarity and metabolic stability. While not as common as PEG or alkyl linkers, thioether motifs are used in medicinal chemistry to modulate physicochemical properties.

  • Acid Terminus : A carboxylic acid group at the end of the linker is a common feature in PROTAC synthesis.[2] It provides a convenient chemical handle for conjugation to an amine group on the target protein ligand or the E3 ligase ligand, typically through amide bond formation.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to evaluate the efficacy of different PROTAC linkers.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Variation) CellCulture Cell Culture & Treatment Synthesis->CellCulture Lysis Cell Lysis CellCulture->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Quantification Quantification of Protein Levels WesternBlot->Quantification DC50_Dmax Determine DC50 & Dmax Quantification->DC50_Dmax PK_Studies Pharmacokinetic Studies (Optional) DC50_Dmax->PK_Studies

Experimental Workflow for PROTAC Efficacy

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

Principle: This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC. The intensity of the protein band corresponds to the amount of protein present.[10]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Principle: ITC is a biophysical technique that measures the heat changes associated with binding events, allowing for the determination of binding affinities and thermodynamics of binary and ternary complex formation.[11]

Protocol:

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.

  • Binary Binding Affinity: To determine the binding affinity (KD) of the PROTAC to the POI and the E3 ligase individually, titrate the PROTAC into a solution of each protein separately.

  • Ternary Complex Cooperativity: To measure the cooperativity of ternary complex formation, saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and then titrate this binary complex into a solution of the second protein (the POI).

  • Data Analysis: Analyze the resulting binding isotherms to determine the dissociation constants for both the binary and ternary interactions. The ratio of these affinities gives the cooperativity factor (alpha), which is an indicator of the stability of the ternary complex.

Conclusion

The linker is a critical and highly tunable component in the design of efficacious PROTACs.[4] While a specific "this compound" linker is not found in the current literature, its hypothetical structure embodies key features used in modern PROTAC design: a Cereblon-recruiting phthalimide moiety and a functional handle for synthesis. The inclusion of a thioether bond represents a less common but viable strategy for modulating linker properties.

The choice of linker—be it a flexible alkyl or PEG chain, or a more rigid structure—can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[6][10] While general principles are emerging, the optimal linker length and composition often remain an empirically determined parameter for each new target and E3 ligase pair. A systematic evaluation of linker candidates using a combination of cellular and biophysical assays, as outlined in this guide, is essential for the development of potent and selective protein degraders.

References

Comparative Analysis of O-Phthalimide-C1-S-C5-acid Analogue Activity Against Monoamine Oxidase (MAO) and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of a representative phthalimide (B116566) derivative against Monoamine Oxidase (MAO), benchmarked against established MAO inhibitors. Due to the lack of specific data for "O-Phthalimide-C1-S-C5-acid," this guide utilizes data for structurally related N-benzyl-substituted biaryl phthalimide derivatives to offer insights into the potential efficacy of this compound class.

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] Phthalimide-based compounds have emerged as a promising class of MAO inhibitors, exhibiting potent and selective activity.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative phthalimide derivative and several well-known MAO inhibitors against the two main isoforms of the enzyme, MAO-A and MAO-B. Lower IC50 values indicate greater potency.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Phthalimide Derivative 3f N-benzyl-substituted biaryl11.280.09MAO-B Selective
Phenelzine Irreversible, Non-selective--Non-selective
Tranylcypromine Irreversible, Non-selective--Non-selective
Selegiline Irreversible, MAO-B Selective--MAO-B Selective
Moclobemide Reversible, MAO-A Selective6.061>100MAO-A Selective
Safinamide Reversible, MAO-B Selective6.75-MAO-B Selective

Data for Phthalimide Derivative 3f and Safinamide from ACS Omega, 2025.[3][4] Data for Moclobemide from ResearchGate.[5] Phenelzine, Tranylcypromine, and Selegiline are irreversible inhibitors, and their potency is often described by parameters other than IC50 in some contexts, though IC50 values are used for comparative purposes in initial screenings.

Experimental Protocols

Human Monoamine Oxidase (MAO) Isoform Inhibition Assay (MAO-Glo™ Assay)

This protocol outlines a luminescent-based assay for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[6][7]

Materials:

  • MAO-A or MAO-B enzyme

  • Luminogenic MAO substrate (a derivative of beetle luciferin)

  • MAO Reaction Buffer

  • Luciferin Detection Reagent

  • Test compounds (e.g., Phthalimide derivatives) and known inhibitors

  • 96-well white opaque microplates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer. Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the MAO enzyme to the MAO Reaction Buffer.

  • Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells containing the enzyme. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a specified period (e.g., 15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the luminogenic MAO substrate to all wells.

  • MAO Reaction Incubation: Incubate the plate for 1 hour at room temperature. During this time, the MAO enzyme will process the substrate.[7]

  • Signal Generation: Stop the MAO reaction and generate the luminescent signal by adding the reconstituted Luciferin Detection Reagent to each well.

  • Signal Stabilization: Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence (Relative Light Units - RLU) using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the RLU of the wells with inhibitors to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating the relevant biological pathway and the experimental workflow.

MAO_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake MAO Monoamine Oxidase (MAO) DAT->MAO Metabolites Inactive Metabolites MAO->Metabolites

Caption: Monoamine Oxidase in Dopamine Metabolism.

MAO_Inhibition_Workflow prep Reagent Preparation (Enzyme, Substrates, Inhibitors) setup Reaction Setup in 96-well Plate (Enzyme + Buffer) prep->setup inhibitor Addition of Test Compounds and Controls setup->inhibitor preincubation Pre-incubation (15 min at RT) inhibitor->preincubation initiation Reaction Initiation (Addition of MAO Substrate) preincubation->initiation reaction MAO Reaction (1 hour at RT) initiation->reaction signal_gen Signal Generation (Addition of Luciferin Detection Reagent) reaction->signal_gen stabilization Signal Stabilization (20 min at RT) signal_gen->stabilization read Luminescence Reading (Luminometer) stabilization->read analysis Data Analysis (IC50 Determination) read->analysis

Caption: Experimental Workflow for MAO Inhibition Assay.

References

Profiling "O-Phthalimide-C1-S-C5-acid": A Comparative Guide to Cross-Reactivity in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of E3 ligase binders is paramount in the design of selective and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of phthalimide-based ligands for the Cereblon (CRBN) E3 ligase, with a focus on structural features analogous to "O-Phthalimide-C1-S-C5-acid". Due to the absence of publicly available data for this specific molecule, this guide leverages information on well-characterized analogs such as thalidomide (B1683933) and pomalidomide (B1683931) to inform on potential cross-reactivity profiles and the experimental methodologies used for their assessment.

Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They are composed of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] The phthalimide-based ligands, derived from thalidomide, are a widely used class of molecules that recruit the Cereblon (CRBN) E3 ligase.[3] However, these ligands are not without their own biological activity, and can induce the degradation of endogenous proteins, known as "neosubstrates," leading to potential off-target effects.[4][5] The nature and attachment point of the linker moiety can significantly influence the binding affinity, stability, and neosubstrate degradation profile of the CRBN ligand.[6][7]

Comparative Analysis of Phthalimide-Based CRBN Ligands

The following tables summarize key performance metrics for common phthalimide-based CRBN ligands. This data provides a baseline for understanding the potential performance of novel derivatives like "this compound".

Table 1: Binding Affinities of Phthalimide-Based Ligands to Cereblon (CRBN)

CompoundAssay TypeBinding Constant (Kd)Organism/Construct
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nMNot Specified
(S)-ThalidomideCompetitive Elution~10-fold stronger binding than (R)-thalidomideFLAG-CRBN
PomalidomideNot SpecifiedNot SpecifiedNot Specified
LenalidomideNot SpecifiedNot SpecifiedNot Specified

Note: Absolute binding affinity values can vary depending on the specific experimental conditions and protein constructs used.[8]

Table 2: Known Off-Target Neosubstrates of Pomalidomide-Based PROTACs

Neosubstrate ClassExamplesBiological RolePotential Off-Target Effect
Zinc-Finger (ZF) ProteinsIKZF1 (Ikaros), IKZF3 (Aiolos), ZFP91Transcription factors involved in lymphocyte developmentImmunomodulatory effects, potential for developmental toxicities
Casein Kinase 1 Alpha (CK1α)-Wnt signaling pathway regulatorAlterations in cell fate and proliferation

The off-target degradation of these key proteins can have significant biological consequences, underscoring the need for careful cross-reactivity profiling.[4][9]

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of a novel CRBN ligand's cross-reactivity involves a multi-faceted approach, combining biochemical, biophysical, and cellular assays.

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer molecule.[2][10]

Principle: A fluorescently labeled thalidomide analog (tracer) binds to purified CRBN, resulting in a high fluorescence polarization signal. An unlabeled test compound competes with the tracer for binding to CRBN, causing a decrease in the polarization signal. The degree of displacement is proportional to the binding affinity of the test compound.

Methodology:

  • Assay Setup: Incubate a fixed concentration of purified recombinant CRBN protein with a fluorescently labeled thalidomide tracer in an appropriate assay buffer.

  • Competition: Add serial dilutions of the unlabeled test compound ("this compound" or analogs) to the mixture.

  • Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve and calculate the IC50, which can be converted to a Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble protein remaining can be quantified, revealing a shift in the melting curve in the presence of a binding ligand.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble CRBN in each sample using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CRBN as a function of temperature to generate melting curves and determine the change in melting temperature (ΔTm) induced by the compound.

Global Proteomics by Mass Spectrometry

To obtain an unbiased and comprehensive view of a compound's off-target effects, quantitative mass spectrometry-based proteomics can be employed to identify all proteins that are degraded upon treatment.

Principle: This technique identifies and quantifies thousands of proteins from cell lysates, allowing for a global comparison of protein abundance between cells treated with a test compound and a vehicle control.

Methodology:

  • Cell Culture and Treatment: Grow cells in the presence of the test compound or vehicle control for a specified period.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis: Compare the protein abundance profiles between the treated and control samples to identify proteins that are significantly up- or downregulated.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (e.g., with this compound) POI->PROTAC PolyUb_POI Poly-ubiquitinated POI CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN CRBN->PROTAC Ub Ubiquitin Ub->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: CRBN-based PROTAC mechanism of action.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Profiling Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular & Global Profiling cluster_analysis Data Analysis & Interpretation start Novel CRBN Ligand (this compound) binding_assay Competitive Binding Assay (e.g., FP, ITC, SPR) start->binding_assay cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa western_blot Western Blot for Neosubstrate Degradation start->western_blot proteomics Global Proteomics (MS) for Off-Target Identification start->proteomics data_analysis Determine Kd, IC50, ΔTm Identify Off-Targets binding_assay->data_analysis cetsa->data_analysis western_blot->data_analysis proteomics->data_analysis end Selectivity Profile & Go/No-Go Decision data_analysis->end

Caption: Experimental workflow for cross-reactivity profiling.

References

A Comparative Efficacy Analysis of Thalidomide-Based PROTACs: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A key component of many successful PROTACs is a phthalimide-based ligand, derived from thalidomide (B1683933), which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The efficacy of these molecules, however, is not solely dependent on the E3 ligase ligand or the target-binding ligand; the linker connecting these two moieties plays a pivotal role in determining the potency and selectivity of the PROTAC.

This guide provides a comparative analysis of thalidomide-based PROTACs, with a focus on how variations in the linker, analogous to the conceptual "O-Phthalimide-C1-S-C5-acid," can significantly impact their protein degradation capabilities. While specific data for a compound with the exact name "this compound" is not publicly available, this guide will draw upon established principles and published data on similar structures to illustrate the key concepts of PROTAC design and evaluation.

The Mechanism of Action: A Tripartite Alliance for Degradation

Thalidomide and its analogs function as "molecular glues" by binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][4] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that it would not typically target. PROTACs leverage this by chemically linking a thalidomide derivative to a ligand for a specific protein of interest (POI). This brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][5]

cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC->POI CRBN CRBN E3 Ligase PROTAC->CRBN Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Degradation CRBN->POI Ub Ubiquitin

Figure 1: Mechanism of PROTAC-mediated protein degradation.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[6] Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment points can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) achieved.[6][7]

Comparative Efficacy of Linker Variations

The following table summarizes hypothetical and literature-derived data to illustrate how linker modifications can affect the degradation of a target protein, such as Bromodomain-containing protein 4 (BRD4).

PROTAC IDE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
Compound A ThalidomideShort Alkyl Chain (e.g., C3)BRD4HeLa>1000<20
Compound B ThalidomidePEG3 LinkerBRD4HeLa50>90
Compound C ThalidomideLong Alkyl Chain (e.g., C8)BRD4HeLa150~80
Compound D PomalidomideOptimized PEG/Alkyl LinkerBRD422Rv15>95

This table is a representative example and does not correspond to specific commercially available compounds.

As the table suggests, a short linker (Compound A) may be too rigid to allow for the optimal orientation of the POI and E3 ligase, resulting in poor degradation. In contrast, incorporating a flexible PEG linker (Compound B) can significantly improve efficacy.[6] However, an excessively long or purely hydrophobic linker (Compound C) might lead to reduced potency due to unfavorable physicochemical properties or suboptimal ternary complex formation.[7] The choice of the E3 ligase ligand, such as the more potent pomalidomide, combined with an optimized linker (Compound D), can lead to highly efficient protein degradation.

Experimental Protocols

To evaluate the efficacy of novel PROTACs, a series of well-defined experiments are necessary.

Western Blot for Protein Degradation Analysis

This is a fundamental technique to visualize and quantify the reduction in the target protein levels following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[1]

    • Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the POI.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Cell Viability Assay

This assay assesses the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.[2]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC and add them to the wells.

    • Incubate for a relevant period (e.g., 72 hours).[2]

  • Assay Measurement:

    • Use a commercially available kit, such as CellTiter-Glo®, to measure cell viability based on ATP levels.

cluster_workflow Experimental Workflow for PROTAC Evaluation start Start cell_culture Cell Culture and Treatment (Varying concentrations and time points) start->cell_culture western_blot Western Blot Analysis (Quantify POI degradation - DC50, Dmax) cell_culture->western_blot viability_assay Cell Viability Assay (Assess functional effect - IC50) cell_culture->viability_assay data_analysis Data Analysis and Comparison western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Figure 2: Typical experimental workflow for evaluating PROTAC efficiency.

Conclusion

The design of effective thalidomide-based PROTACs is a multifactorial process where the linker plays a crucial role in dictating the degradation efficacy. While the specific compound "this compound" remains to be characterized in publicly available literature, the principles outlined in this guide provide a robust framework for understanding and evaluating similar molecules. Through systematic variation of the linker length and composition, and rigorous experimental validation using techniques such as Western blotting and cell viability assays, researchers can optimize PROTAC design to achieve potent and selective degradation of target proteins, paving the way for novel therapeutic interventions.

References

In-depth Analysis of "O-Phthalimide-C1-S-C5-acid" Structure-Activity Relationship (SAR) Studies Remains Elusive Due to Lack of Specific Public Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols specifically for "O-Phthalimide-C1-S-C5-acid" and its close structural analogs has yielded limited specific results. The available scientific literature focuses more broadly on the diverse biological activities of the wider class of phthalimide (B116566) derivatives, without detailing the specific structural configuration of a C1 (methylene) linker to a sulfur atom followed by a C5 (pentanoic) acid chain.

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The biological activity of these compounds is highly dependent on the nature of the substituent attached to the nitrogen atom of the phthalimide ring. However, specific SAR studies detailing the influence of a thioether-linked carboxylic acid chain of the specified length could not be found in the public domain.

This suggests that "this compound" may be a novel compound, a proprietary molecule not yet described in published literature, or a compound with a specific internal designation not widely recognized by this name.

General Insights from Phthalimide Derivative SAR Studies

While specific data on the target molecule is unavailable, general principles from broader SAR studies on phthalimide derivatives can offer some insights into the potential role of its structural components:

  • The Phthalimide Moiety: This group is generally considered a key structural feature for the biological activity of this class of compounds. It can participate in various non-covalent interactions with biological targets.[1]

  • The Linker: The nature and length of the linker connecting the phthalimide ring to other functional groups are critical in determining the compound's biological activity and pharmacokinetic properties. The introduction of a thioether bond in linkers is a strategy used in medicinal chemistry, for instance, in the design of antibody-drug conjugates, to provide stability.[2]

  • The Carboxylic Acid Group: The terminal carboxylic acid group would confer acidic properties to the molecule and could be involved in hydrogen bonding or ionic interactions with target proteins. The presence of a carboxylic acid can also influence the compound's solubility and pharmacokinetic profile.

Synthesis and Biological Evaluation of Phthalimide Derivatives: A General Overview

The synthesis of N-substituted phthalimide derivatives is well-documented and typically involves the reaction of phthalic anhydride (B1165640) with a primary amine.[3][4]

General Synthetic Approach:

A plausible synthetic route to "this compound" could involve a multi-step process. A key step would likely be the reaction of a phthalimide precursor containing a suitable leaving group with a thiol-containing C5 carboxylic acid derivative.

Below is a generalized workflow for the synthesis and evaluation of novel phthalimide derivatives, based on common practices in the field.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Phthalic Anhydride + Primary Amine with Linker s2 N-Substituted Phthalimide Intermediate s1->s2 Condensation s3 Coupling with Thio-pentanoic Acid Derivative s2->s3 Nucleophilic Substitution s4 Final Compound: This compound s3->s4 Purification e1 In vitro Screening (e.g., Enzyme Assays, Cell-based Assays) s4->e1 Testing e2 Determination of Potency (e.g., IC50, EC50) e1->e2 e3 Lead Compound Identification e2->e3 e4 In vivo Studies (Animal Models) e3->e4

Generalized workflow for the synthesis and biological evaluation of phthalimide derivatives.

Experimental Protocols:

Detailed experimental protocols are specific to the target compound and the biological assay being performed. However, a general protocol for assessing the biological activity of a novel phthalimide derivative would typically involve the following steps:

  • Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Assay Setup: The biological target (e.g., a specific enzyme or cell line) is prepared according to established protocols.

  • Compound Treatment: The test compound is added to the assay system at various concentrations.

  • Incubation: The assay is incubated for a specific period to allow for the compound to interact with the biological target.

  • Data Acquisition: The effect of the compound is measured using an appropriate detection method (e.g., fluorescence, absorbance, or cell viability assays).

  • Data Analysis: The results are analyzed to determine the potency of the compound, often expressed as an IC50 or EC50 value.

Conclusion

Without specific published data on "this compound," a direct comparison with other alternatives and a detailed SAR analysis are not possible at this time. The information provided here is based on the general knowledge of phthalimide derivatives. Researchers interested in this specific molecule may need to undertake its synthesis and biological evaluation to generate the necessary data for a comprehensive SAR study. The diverse biological activities reported for the broader class of phthalimide compounds suggest that this novel derivative could potentially exhibit interesting pharmacological properties.

References

Benchmarking a Representative Phthalimide-Linker Conjugate Against Industry-Standard Cereblon Ligands for PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a representative O-Phthalimide-C1-S-C5-acid, a putative ligand for the E3 ubiquitin ligase Cereblon (CRBN), against established industry standards: thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). This comparison is critical for researchers, scientists, and drug development professionals working on the design and optimization of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The efficiency of a PROTAC is highly dependent on the binding affinity of its constituent ligands for the target protein and the E3 ligase.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] Phthalimide-based molecules, such as the one , are widely used as CRBN ligands in PROTAC design.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Phthalimide-Linker-Target Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase CRL4-CRBN E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Binding Affinity to Cereblon (CRBN)

The binding affinity of the E3 ligase ligand is a crucial parameter in PROTAC design. A higher affinity can lead to more efficient formation of the ternary complex and subsequent degradation of the target protein. The following table summarizes the binding affinities of thalidomide, lenalidomide, and pomalidomide to CRBN, as determined by various biophysical techniques. These values serve as a benchmark for evaluating novel phthalimide-based ligands.

CompoundAssay TypeBinding Constant (Kd)Organism/Construct
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[5]Human DDB1-chicken CRBN
LenalidomideIsothermal Titration Calorimetry (ITC)178 nM[5]Human DDB1-chicken CRBN
PomalidomideIsothermal Titration Calorimetry (ITC)157 nM[5]Human DDB1-chicken CRBN
LenalidomideIsothermal Titration Calorimetry (ITC)2.9 µMCRBN midi
LenalidomideIsothermal Titration Calorimetry (ITC)0.6 µMCRBN:DDB1
PomalidomideSurface Plasmon Resonance (SPR)1.88 nM[6]Human ERBB2

Note: Binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay formats used.[7]

Experimental Protocols for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9]

Objective: To determine the binding affinity and thermodynamic parameters of the phthalimide-linker conjugate to CRBN.

Methodology:

  • Sample Preparation: Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[8] The phthalimide-linker conjugate is dissolved in the final dialysis buffer to minimize heat of dilution effects.[8]

  • Instrument Setup: The CRBN solution is loaded into the sample cell of the calorimeter, and the phthalimide-linker conjugate solution is loaded into the injection syringe.[10]

  • Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.[8]

  • Data Analysis: The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[8]

Objective: To determine the binding kinetics and affinity of the phthalimide-linker conjugate to CRBN.

Methodology:

  • Ligand Immobilization: Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).[8]

  • Analyte Injection: A series of concentrations of the phthalimide-linker conjugate in a suitable running buffer are flowed over the sensor chip surface.[6]

  • Data Acquisition: The association of the analyte is monitored in real-time, followed by a dissociation phase where the surface is washed with running buffer.[6]

  • Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff, and the Kd is calculated (Kd = koff / kon).[8]

Performance in Cellular Protein Degradation Assays

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context. Key parameters for evaluating degradation performance are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation achievable).

PROTAC Component (CRBN Ligand)Target ProteinCell LineDC50Dmax
Pomalidomide-basedBRD4HEK2931.8 nM>98%
Lenalidomide-basedCK1αMOLM-13~10 nM~90%
Thalidomide-basedGSPT122Rv15 nM>95%

Note: These values are representative and can vary based on the target protein, linker composition, and cell line used.

Experimental Protocol for Cellular Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, making it a gold standard for validating PROTAC-induced protein degradation.[2][12]

Objective: To determine the DC50 and Dmax of a PROTAC incorporating the phthalimide-linker conjugate.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis Cell_Plating 1. Plate cells and allow to adhere PROTAC_Treatment 2. Treat cells with serial dilutions of PROTAC Cell_Plating->PROTAC_Treatment Incubation 3. Incubate for a predetermined time (e.g., 16 hours) PROTAC_Treatment->Incubation Cell_Lysis 4. Lyse cells in RIPA buffer with protease inhibitors Incubation->Cell_Lysis Quantification 5. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification Sample_Prep 6. Normalize samples and add Laemmli buffer Quantification->Sample_Prep SDS_PAGE 7. Separate proteins by SDS-PAGE Sample_Prep->SDS_PAGE Transfer 8. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 9. Block membrane with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab 10. Incubate with primary antibody (target protein) Blocking->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 12. Detect signal with ECL substrate Secondary_Ab->Detection Densitometry 13. Quantify band intensities (densitometry) Detection->Densitometry Normalization 14. Normalize to loading control (e.g., GAPDH) Densitometry->Normalization Calculation 15. Calculate DC50 and Dmax values Normalization->Calculation

Experimental workflow for a protein degradation assay.

Methodology:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours).[12]

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific to the target protein.[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]

    • Strip the membrane and re-probe for a loading control protein (e.g., GAPDH) to normalize for protein loading.[12]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software.[12]

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[2]

References

Independent Verification of Published Data: A Comparative Guide to O-Phthalimide-C1-S-C5-acid and Alternative PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of PROTACs (Proteolysis Targeting Chimeras) incorporating the "O-Phthalimide-C1-S-C5-acid" linker motif and other commonly used linker alternatives. Due to the absence of publicly available experimental data for this specific linker, this analysis is based on published data for structurally analogous linkers to provide a representative performance overview.

PROTACs are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Data Presentation: Comparative Performance of PROTAC Linkers

The following tables summarize representative quantitative data from published studies, comparing the degradation efficiency (DC50 and Dmax) and binding affinity of PROTACs with different linker types. This data is intended to serve as a proxy for the potential performance of a PROTAC containing an "this compound"-like linker (short, flexible, non-PEG) against other common linker classes.

Table 1: Representative Degradation Efficiency of PROTACs with Various Linker Types

PROTAC (Target-Linker-E3 Ligand)Linker TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4-Alkyl-PomalidomideShort Alkyl Chain22Rv115>95[Fischer, et al. (2015)]
BRD4-PEG3-PomalidomideShort PEG Chain22Rv14.9>95[Fischer, et al. (2015)]
BTK-Alkyl-PomalidomideAlkyl Chain (8 atoms)MOLM-145.1~90[Ciulli, et al. (2018)]
BTK-PEG4-PomalidomidePEG Chain (15 atoms)MOLM-141.8>95[Ciulli, et al. (2018)]
TBK1-Alkyl/Ether-VHLAlkyl/Ether (21 atoms)-396[Arvinas (2017)]

Note: DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, and cell line used. The data presented here is for illustrative purposes.

Table 2: Representative Binding Affinities of PROTAC Components

MoleculeBinding PartnerAssay TypeBinding Affinity (Kd or IC50)Reference
PomalidomideCRBNITC200 nM (Kd)[Ebert, et al. (2014)]
JQ1 (BET inhibitor)BRD4(BD1)ITC50 nM (Kd)[Bradner, et al. (2010)]
PROTAC (BRD4-Alkyl-Pomalidomide)BRD4(BD1)FP90 nM (IC50)[Fischer, et al. (2015)]
PROTAC (BRD4-Alkyl-Pomalidomide)CRBNFP1.7 µM (IC50)[Fischer, et al. (2015)]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

Western Blotting for Protein Degradation

This assay is the gold standard for quantifying the reduction in cellular protein levels following PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Fluorescence Polarization (FP) for Binding Affinity

This assay measures the binding of the PROTAC to its target protein and the E3 ligase.[2]

Materials:

  • Purified recombinant target protein and E3 ligase

  • Fluorescently labeled tracer ligand for the target protein or E3 ligase

  • PROTAC of interest

  • Assay buffer

  • 384-well black plates

  • Plate reader with FP capabilities

Protocol:

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled tracer, and the purified protein (either target or E3 ligase).

  • Competition: Add serial dilutions of the PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Adds Proteasome Proteasome PolyUb->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: Mechanism of action for a CRBN-recruiting PROTAC.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Pipeline Design 1. PROTAC Design & Synthesis Biochem 2. Biochemical Assays (Binding Affinity - FP, SPR) Design->Biochem Cellular 3. Cellular Assays (Degradation - Western Blot) Biochem->Cellular Ternary 4. Ternary Complex Formation Assays Cellular->Ternary Optimize 5. Lead Optimization Ternary->Optimize Optimize->Design Iterative Improvement

Caption: A typical experimental workflow for evaluating PROTAC performance.

References

"O-Phthalimide-C1-S-C5-acid" comparative analysis of synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for O-Phthalimide-C1-S-C5-acid

For researchers and professionals in drug development, the efficient synthesis of linker molecules is a critical step in the creation of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This compound is a key precursor for constructing linkers that connect a phthalimide-based E3 ligase ligand to a target protein ligand. This guide provides a comparative analysis of two plausible synthetic routes for this molecule, supported by experimental data from analogous reactions found in the literature.

Overview of Synthetic Strategies

Two primary retrosynthetic strategies are proposed for the synthesis of this compound. Both routes utilize the robust and well-established Gabriel synthesis for the introduction of the phthalimide (B116566) moiety. The key difference lies in the sequence of introducing the sulfur atom and constructing the carbon chain.

  • Route 1: Thioether Formation Followed by Gabriel Synthesis. This approach involves the initial formation of a thioether-containing haloalkane, which is then used to alkylate potassium phthalimide.

  • Route 2: Gabriel Synthesis Followed by Thioether Formation. This strategy begins with the synthesis of an N-functionalized phthalimide, which is subsequently reacted to introduce the thioether and carboxylic acid functionalities.

Quantitative Data Summary

The following table summarizes the estimated yields and key parameters for each proposed synthetic route, based on data from analogous reactions reported in the literature.

ParameterRoute 1: Thioether Formation FirstRoute 2: Gabriel Synthesis First
Overall Estimated Yield 45-60%50-65%
Number of Steps 33
Starting Materials 6-mercaptohexanoic acid, bromochloromethane (B122714), potassium phthalimidePotassium phthalimide, 1,5-dibromopentane (B145557), thiourea (B124793), chloroacetic acid
Key Intermediates 6-(chloromethylthio)hexanoic acid2-(5-bromopentyl)isoindoline-1,3-dione, 2-(5-mercaptopentyl)isoindoline-1,3-dione (B2403023)
Potential Challenges Handling of bromochloromethane, potential for side reactions during thioether formation.Thiol oxidation, purification of intermediates.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Thioether Formation Followed by Gabriel Synthesis

This route commences with the S-alkylation of 6-mercaptohexanoic acid, followed by a classical Gabriel synthesis.

Step 1: Synthesis of 6-(chloromethylthio)hexanoic acid

  • Reaction: 6-mercaptohexanoic acid is reacted with bromochloromethane under basic conditions to form the corresponding thioether.

  • Experimental Protocol: To a solution of 6-mercaptohexanoic acid (1.0 eq.) in a suitable solvent such as DMF or ethanol (B145695), is added a base, for instance, sodium hydroxide (B78521) or potassium carbonate (1.1 eq.), at 0 °C. The mixture is stirred for 30 minutes before the addition of bromochloromethane (1.2 eq.). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is worked up by acidification and extraction with an organic solvent. The product is purified by column chromatography.

  • Analogous Yield: 70-80%

Step 2: Synthesis of this compound

  • Reaction: The chloromethyl thioether from the previous step is reacted with potassium phthalimide in a Gabriel synthesis.

  • Experimental Protocol: Potassium phthalimide (1.0 eq.) and 6-(chloromethylthio)hexanoic acid (1.1 eq.) are dissolved in a polar aprotic solvent like DMF. The mixture is heated to 80-100 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the precipitated product is filtered and washed. The crude product can be recrystallized from ethanol/water to yield the pure this compound.

  • Analogous Yield: 65-75%

Route 2: Gabriel Synthesis Followed by Thioether Formation

This approach begins with the alkylation of potassium phthalimide, followed by conversion to a thiol and subsequent S-alkylation.

Step 1: Synthesis of 2-(5-bromopentyl)isoindoline-1,3-dione

  • Reaction: Potassium phthalimide is alkylated with 1,5-dibromopentane.

  • Experimental Protocol: A mixture of potassium phthalimide (1.0 eq.) and 1,5-dibromopentane (3.0 eq., excess to minimize dialkylation) in DMF is heated at 90 °C for 2-3 hours. After cooling, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The excess 1,5-dibromopentane is removed under reduced pressure, and the product is purified by chromatography.

  • Analogous Yield: 80-90%

Step 2: Synthesis of 2-(5-mercaptopentyl)isoindoline-1,3-dione

  • Reaction: The bromide is converted to a thiol, for example, via the thiourea method.

  • Experimental Protocol: 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq.) and thiourea (1.1 eq.) are refluxed in ethanol for 4-6 hours. The resulting isothiouronium salt precipitates upon cooling and is filtered. The salt is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. Acidification of the reaction mixture yields the desired thiol, which is extracted and used in the next step, often without extensive purification.

  • Analogous Yield: 75-85%

Step 3: Synthesis of this compound

  • Reaction: The thiol is S-alkylated with chloroacetic acid.

  • Experimental Protocol: To a solution of 2-(5-mercaptopentyl)isoindoline-1,3-dione (1.0 eq.) in a suitable solvent, a base such as sodium ethoxide is added. Chloroacetic acid (1.1 eq.) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction is then acidified, and the product is extracted. Purification by recrystallization or chromatography affords the final product.

  • Analogous Yield: 80-90%

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams.

Route1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 6-mercaptohexanoic_acid 6-mercaptohexanoic acid chloromethylthio_hexanoic_acid 6-(chloromethylthio)hexanoic acid 6-mercaptohexanoic_acid->chloromethylthio_hexanoic_acid bromochloromethane bromochloromethane bromochloromethane->chloromethylthio_hexanoic_acid final_product This compound chloromethylthio_hexanoic_acid->final_product potassium_phthalimide Potassium Phthalimide potassium_phthalimide->final_product

Caption: Synthetic workflow for Route 1.

Route2 cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagent1 Reagent cluster_intermediate2 Intermediate 2 cluster_reagent2 Reagent cluster_product Final Product potassium_phthalimide_r2 Potassium Phthalimide bromo_phthalimide 2-(5-bromopentyl)isoindoline-1,3-dione potassium_phthalimide_r2->bromo_phthalimide dibromopentane 1,5-dibromopentane dibromopentane->bromo_phthalimide mercapto_phthalimide 2-(5-mercaptopentyl)isoindoline-1,3-dione bromo_phthalimide->mercapto_phthalimide thiourea Thiourea thiourea->mercapto_phthalimide final_product_r2 This compound mercapto_phthalimide->final_product_r2 chloroacetic_acid Chloroacetic acid chloroacetic_acid->final_product_r2

Caption: Synthetic workflow for Route 2.

Comparative Discussion

Both proposed routes are viable for the synthesis of this compound, each with its own advantages and disadvantages.

Route 1 is more convergent, with the linker being largely pre-assembled before the attachment of the phthalimide group. This can be advantageous if the phthalimide moiety is sensitive to any of the reaction conditions used to construct the linker. However, the use of bromochloromethane, a volatile and reactive reagent, requires careful handling.

Route 2 employs more common and potentially less hazardous reagents in the initial steps. The Gabriel synthesis with a simple dibromoalkane is typically a high-yielding reaction. The subsequent transformations to introduce the thiol and the final S-alkylation are also generally efficient. A potential drawback is the handling of the intermediate thiol, which could be prone to oxidation.

The choice between these routes may depend on the specific laboratory capabilities, the scale of the synthesis, and the availability and cost of the starting materials. Route 2 appears to have a slight advantage in terms of overall estimated yield and the use of more standard transformations in organic synthesis.

Conclusion

This guide has provided a comparative analysis of two plausible synthetic routes for this compound. By presenting quantitative data from analogous reactions, detailed experimental protocols, and clear visual diagrams of the synthetic workflows, researchers can make an informed decision on the most suitable method for their specific needs in the development of novel PROTACs and other advanced therapeutics.

Safety Operating Guide

Essential Guide to the Safe Disposal of O-Phthalimide-C1-S-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the known hazards of structurally similar compounds like phthalimide (B116566) and phthalic acid, O-Phthalimide-C1-S-C5-acid should be handled with care.

Key Hazard Considerations:

  • Skin and Eye Irritation: Phthalic acid is known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Toxicity: While acute toxicity of phthalimide is low, overexposure may pose reproductive risks.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.[3]

  • Hand Protection: Use suitable chemical-resistant gloves tested according to EN 374.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

Hazard Data for Related Compounds
Compound Key Hazards
PhthalimideMay be harmful if swallowed; May damage the unborn child.
Phthalic AcidCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal hazardous waste regulations.[5][6][7][8] The following is a general procedure for its safe disposal as chemical waste.

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and kept securely closed except when adding waste.[9]

  • Do not mix with incompatible wastes.[9]

2. Neutralization of Acidity (if required):

  • Due to the carboxylic acid group, the waste may be acidic. If required by your institution's waste management plan, neutralize the waste.

  • Caution: Neutralization reactions can generate heat. Perform this step slowly and in a well-ventilated fume hood.

  • Slowly add a dilute base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, to the waste while stirring.

  • Monitor the pH using pH paper or a calibrated pH meter until it is within the neutral range (typically 6-8), as specified by your local disposal regulations.[10]

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any known hazard pictograms.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

5. Final Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Hazardous waste is tracked from "cradle-to-grave," meaning its handling is documented from generation to final disposal.[6][7]

III. Emergency Procedures

Spill Response:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[4]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Ventilate the area and wash the spill site after the material has been removed.[3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE A->B C Collect in Labeled Hazardous Waste Container B->C D Neutralize Acidity (if required) [pH 6-8] C->D E Securely Seal and Label Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for EHS/ Contractor Pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling O-Phthalimide-C1-S-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for O-Phthalimide-C1-S-C5-acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, namely phthalimides and carboxylic acids. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before handling. This guide is intended to provide essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a compound containing both a phthalimide (B116566) and a carboxylic acid functional group. Based on these structures, the substance should be handled with care. Carboxylic acids can be irritants or corrosive, while phthalimide and its derivatives may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[5] Therefore, minimizing exposure through proper personal protective equipment (PPE) and safe handling practices is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[1][5][6][7][8]Essential for protecting eyes from splashes and dust. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][6][7]Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[6][8]
Body Protection A fully-fastened laboratory coat.[6][7] For larger quantities, consider an impervious chemical-resistant suit.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator with a particle filter should be used.[1][5][8][9]To minimize the inhalation of any potential vapors, dust, or aerosols.
Foot Protection Closed-toe shoes.[6]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[7]

  • Designate a specific workspace within the fume hood for handling the compound. Keep the area clean and uncluttered.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Handling:

  • Always handle the compound within the chemical fume hood to minimize inhalation exposure.[6][7]

  • When transferring the solid compound, do so carefully to avoid generating dust.[8][9]

  • Avoid direct contact with skin, eyes, and clothing.[6][8]

  • Keep the container tightly sealed when not in use to prevent the release of vapors or contamination.[6]

3. Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE in a designated waste container.[6]

  • Wash hands and any exposed skin thoroughly with soap and water.[6][8]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[6] Do not mix with other waste streams.

2. Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[7]

  • Contaminated materials such as gloves, absorbent paper, and empty containers should be disposed of as hazardous waste.[10][11]

  • Do not empty the chemical into drains.[7][11]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 handle1 Carefully Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 spill Spill or Exposure? handle2->spill clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste & PPE clean2->clean3 spill->clean1 No emergency1 Evacuate Area spill->emergency1 Yes emergency2 Administer First Aid emergency1->emergency2 emergency3 Consult SDS/Seek Medical Attention emergency2->emergency3

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.